AXC-715 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C18H26ClN5 |
|---|---|
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H25N5.ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);1H |
Clave InChI |
ZTKBGQUHEQGVQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AXC-715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-715 hydrochloride, also known as T785, is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] It is an investigational compound being explored for its immunostimulatory properties, particularly in the context of cancer immunotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data.
Core Mechanism of Action: TLR7 and TLR8 Agonism
The primary mechanism of action of this compound is the activation of TLR7 and TLR8. These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. TLR7 and TLR8 are predominantly expressed on the endosomal membranes of various immune cells, including B cells, plasmacytoid dendritic cells (pDCs), and myeloid antigen-presenting cells (APCs).[1][2]
Upon binding to TLR7 and TLR8 within the endosome, this compound initiates a downstream signaling cascade. This activation leads to the recruitment of the adaptor protein MyD88, which in turn activates a series of signaling molecules, including IRAK4, IRAK1, and TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and IRF7.
The activation of these transcription factors drives the production of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β). This cytokine milieu plays a crucial role in orchestrating a robust anti-tumor immune response.
Signaling Pathway
The signaling pathway initiated by this compound is depicted below:
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line/System | Value | Reference |
| hTLR7 EC50 | Human TLR7 expressing cells | 0.643 µM | [1] |
| hTLR8 EC50 | Human TLR8 expressing cells | 1.6 µM | [1] |
Table 2: In Vivo Antitumor Activity
| Animal Model | Treatment | Outcome | Reference |
| HCC1954 Xenograft Mouse Model | 5 mg/kg, ip, every 5 days for 6 doses | Inhibition of tumor growth, increased infiltration of myeloid APCs and CD8+ T cells | [1] |
Experimental Protocols
In Vitro TLR7/8 Activation Assay:
-
Cell Lines: Human embryonic kidney (HEK) cells stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Varying concentrations of this compound are added to the wells.
-
The plates are incubated for 18 hours.
-
The supernatant is collected, and SEAP activity is measured using a colorimetric substrate.
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Antitumor Activity Study:
-
Animal Model: Female athymic nude mice bearing HCC1954 human breast cancer xenografts.
-
Methodology:
-
Mice are inoculated subcutaneously with HCC1954 cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered intraperitoneally (ip) at a dose of 5 mg/kg every 5 days for a total of 6 doses.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised for histological analysis to assess immune cell infiltration.
-
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound is outlined below.
Caption: In vivo experimental workflow.
Applications and Future Directions
The potent immunostimulatory properties of this compound make it a promising candidate for cancer immunotherapy. One key application is its use in the synthesis of antibody-drug conjugates (ADCs), where it can be linked to an antibody targeting a tumor-associated antigen, such as PD-L1.[1][2] This approach, known as an immune-stimulating antibody conjugate (ISAC), allows for the targeted delivery of the TLR7/8 agonist to the tumor microenvironment, thereby enhancing the local anti-tumor immune response while minimizing systemic toxicity.
Future research will likely focus on:
-
Evaluating the efficacy of this compound in combination with other immunotherapies, such as checkpoint inhibitors.
-
Optimizing the design of ISACs incorporating this compound.
-
Investigating the safety and tolerability of this compound in more advanced preclinical models.
References
AXC-715 Hydrochloride: A Technical Guide to a Potent TLR7/TLR8 Dual Agonist for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AXC-715 hydrochloride is a synthetic small molecule that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. Activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses. This activity has positioned AXC-715 as a promising candidate for immuno-oncology applications, particularly as an adjuvant in antibody-drug conjugates (ADCs) to stimulate anti-tumor immunity.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, relevant experimental protocols, and key signaling pathways.
Core Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;trihydrochloride | [5] |
| Synonyms | T785 hydrochloride, T785 trihydrochloride | [1][2][6] |
| Molecular Formula | C₁₈H₂₈Cl₃N₅ | [5] |
| Molecular Weight | 420.81 g/mol | [5] |
| CAS Number | 2479276-17-8 | [5][6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) | [5][6] |
| Purity | ≥95% | [6] |
| Storage | Store at 2-8°C, sealed and away from moisture. For stock solutions: -80°C for 6 months, -20°C for 1 month. | [1][2][5] |
In Vitro Activity
This compound has been shown to activate human TLR7 and TLR8, leading to the stimulation of antigen-presenting cells (APCs).
| Assay | Receptor | EC₅₀ (µM) | Conditions | Reference |
| NF-κB Reporter Assay (SEAP) | Human TLR7 | 0.643 | HEK293 cells, 1 µM AXC-715, 18 h | [1][2] |
| NF-κB Reporter Assay (SEAP) | Human TLR8 | 1.6 | HEK293 cells, 1 µM AXC-715, 18 h | [1][2] |
| NF-κB Reporter Assay (SEAP) | Human TLR7 | 0.634 | HEK293 cells | [6] |
| NF-κB Reporter Assay (SEAP) | Human TLR8 | 1.3 | HEK293 cells | [6] |
In Vivo Anti-Tumor Activity
In preclinical models, this compound has demonstrated significant anti-tumor activity, particularly when used in immunoconjugates.
| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |
| Xenograft Mouse Model | HCC1954 Breast Cancer | 5 mg/kg, intraperitoneal injection, every 5 days for 6 doses | Inhibited tumor growth, increased infiltration of myeloid APCs and CD8+ T cells, and induced immune memory. | [1][2] |
| Xenograft Mouse Model | HCC1954 Breast Cancer | Linked to trastuzumab as an ADC | Reduced tumor volume. | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 and TLR8 signaling pathways within the endosomes of immune cells, such as dendritic cells and B cells. This activation triggers a downstream cascade involving the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of type I interferons and other pro-inflammatory cytokines.
TLR7/TLR8 Signaling Pathway Activated by AXC-715
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB pathway downstream of TLR7 or TLR8 activation by AXC-715.
Workflow for an NF-κB Secreted Alkaline Phosphatase (SEAP) Reporter Assay
Methodology:
-
Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
SEAP Assay: Add a suitable SEAP substrate to the supernatant according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the EC₅₀ value by plotting the dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow for an In Vivo Xenograft Tumor Model Study
Methodology:
-
Cell Preparation: Culture HCC1954 human breast cancer cells and prepare a single-cell suspension in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the compound or vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified schedule (e.g., 5 mg/kg every 5 days for 6 doses).[1][2]
-
Efficacy Evaluation: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors and other relevant tissues (e.g., spleen, lymph nodes) can be processed for histological analysis (e.g., H&E staining) or flow cytometry to assess the infiltration of immune cells such as CD8+ T cells and myeloid APCs.
Application in Antibody-Adjuvant Conjugates
A key application of this compound is its use as an immune-stimulating adjuvant in antibody-drug conjugates (ADCs), more accurately termed antibody-adjuvant conjugates (AACs). In this approach, AXC-715 is chemically linked to a monoclonal antibody that targets a tumor-associated antigen (e.g., PD-L1 or HER2).[1][2][6] This strategy delivers the immune agonist directly to the tumor microenvironment, potentially leading to a more targeted and potent anti-tumor immune response with reduced systemic side effects.
Conceptual Diagram of an AXC-715 Antibody-Adjuvant Conjugate
Conclusion
This compound is a valuable research tool for scientists and drug developers in the field of immuno-oncology. Its dual agonistic activity on TLR7 and TLR8 provides a potent stimulus for the innate immune system, leading to the activation of adaptive anti-tumor immunity. The quantitative data and experimental protocols provided in this guide serve as a foundation for further investigation into the therapeutic potential of AXC-715, both as a standalone agent and as a component of innovative immunotherapies such as antibody-adjuvant conjugates. As with any experimental compound, researchers should adhere to all safety and handling guidelines provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AXC-715 Hydrochloride: A Dual Agonist of Toll-Like Receptors 7 and 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
AXC-715 hydrochloride is a potent small molecule dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As a key component of the innate immune system, the activation of TLR7 and TLR8 presents a promising strategy in immunotherapy, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for its synthesis and key in vitro and in vivo assays are presented to facilitate further research and development.
Chemical Structure and Properties
This compound, also known as T785, is an imidazoquinoline derivative. Its chemical structure is characterized by a 2-butyl-1H-imidazo[4,5-c]quinoline core with a 4-aminobutyl substituent at the 1-position and an amino group at the 4-position. The hydrochloride salt form enhances its solubility and stability for research and pharmaceutical applications.
Chemical Structure:
-
IUPAC Name: 1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;trihydrochloride[1]
-
Synonyms: T785 trihydrochloride, AXC-715 trihydrochloride[2][3][4][5][6]
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈Cl₃N₅ | [1] |
| Molecular Weight | 420.81 g/mol | [1] |
| CAS Number | 2479276-17-8 | [1] |
| Appearance | Solid | |
| Solubility | Sparingly soluble in DMSO, Soluble in PBS (pH 7.2) | |
| Stability | Stable for ≥ 4 years when stored properly | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Mechanism of Action: Dual Agonism of TLR7 and TLR8
This compound exerts its immunostimulatory effects by acting as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections.
Upon binding to TLR7 and TLR8 within the endosomes of immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells and macrophages, this compound initiates a downstream signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). The activation of NF-κB results in the transcription and secretion of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons.
The activation of APCs by this compound leads to their maturation, enhanced antigen presentation, and the subsequent priming of adaptive immune responses, including the activation of T cells and B cells. This robust activation of both innate and adaptive immunity forms the basis of its therapeutic potential in oncology and infectious diseases.
Caption: TLR7/8 signaling pathway initiated by AXC-715.
Biological Activity and Quantitative Data
The biological activity of this compound has been characterized in various in vitro and in vivo models. A summary of its potency and efficacy is presented in Table 2.
Table 2: Biological Activity of this compound
| Assay | System | Endpoint | Result | Reference |
| TLR7 Activation | HEK293 cells expressing human TLR7 | NF-κB activation (SEAP reporter) | EC₅₀ = 0.643 µM | |
| TLR8 Activation | HEK293 cells expressing human TLR8 | NF-κB activation (SEAP reporter) | EC₅₀ = 1.6 µM | |
| In Vivo Antitumor Activity | HCC1954 xenograft mouse model | Tumor growth inhibition | 5 mg/kg, i.p., every 5 days for 6 doses |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (referred to as Compound D in patent WO2020168017A1) involves a multi-step process. A generalized workflow is depicted below. The synthesis of the core imidazo[4,5-c]quinoline scaffold is a key step, followed by the introduction of the butyl and aminobutyl side chains.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Toll-like Receptor (TLR) | DC Chemicals [dcchemicals.com]
- 3. Featured products | DC Chemicals [dcchemicals.com]
- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. TAK-242 (Resatorvid)|cas 243984-11-4|DC Chemicals|Price|Buy [dcchemicals.com]
An In-depth Technical Guide to the Synthesis of AXC-715 Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of AXC-715 hydrochloride, a potent dual agonist of Toll-like receptor 7 (TLR7) and TLR8. This document details the multi-step synthesis pathway, experimental protocols, and relevant biological context for research and development purposes. AXC-715, also known as T785, is a valuable research tool for studying innate immunity and for the development of novel immunotherapies, particularly in the context of antibody-drug conjugates.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | 1-(4-aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine;trihydrochloride | [1] |
| Synonyms | T785 trihydrochloride, AXC-715 trihydrochloride | [2][3] |
| CAS Number | 2479276-17-8 | [4] |
| Molecular Formula | C18H28Cl3N5 | [4] |
| Molecular Weight | 420.81 g/mol | [4] |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Synthesis Pathway Overview
The synthesis of this compound is an eight-step process commencing from commercially available 3-nitroquinoline-2,4-diol. The overall reported yield for this synthesis is approximately 36%. The key stages of the synthesis involve nitration, chlorination, regioselective addition of a protected diamine, reduction of the nitro group, acylation, imidazoquinoline ring formation, and final deprotection.
References
The Immunomodulatory Role of AXC-715 Hydrochloride in Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AXC-715 hydrochloride is a synthetic small molecule that functions as a potent dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal pattern recognition receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds. Upon activation, they trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the activation and maturation of antigen-presenting cells (APCs). This, in turn, bridges the innate and adaptive immune responses, leading to the development of robust antigen-specific T cell and B cell immunity. This technical guide provides an in-depth overview of the role of this compound in modulating innate and adaptive immunity, summarizing key preclinical data and providing detailed experimental methodologies for its characterization.
Mechanism of Action: Dual Agonism of TLR7 and TLR8
This compound's primary mechanism of action is the simultaneous activation of TLR7 and TLR8.[1][2] This dual agonism is critical as TLR7 and TLR8 have distinct expression patterns and downstream signaling outcomes in different immune cell populations. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). By activating both receptors, this compound can stimulate a broad range of innate immune cells.
Signaling Pathway
The activation of TLR7 and TLR8 by this compound initiates a well-characterized intracellular signaling cascade primarily mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88). This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs), ultimately resulting in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[3][4] NF-κB activation drives the expression of genes encoding pro-inflammatory cytokines and chemokines, while IRF activation, particularly IRF7 in pDCs, leads to the production of type I interferons (IFN-α/β).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Immunomodulator: A Technical Overview of AXC-715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-715 hydrochloride, also known as T785, is a potent synthetic dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Its development marks a significant advancement in the field of immuno-oncology, offering a novel approach to stimulate the innate and adaptive immune systems to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in immune-stimulating antibody conjugates (ISACs).
Discovery and Development
This compound was developed through research efforts aimed at creating potent and systemically tolerable TLR agonists for cancer therapy. The work, led by researchers at Stanford University and Bolt Biotherapeutics, focused on designing a molecule with a solvent-accessible point of attachment to facilitate conjugation to tumor-targeting antibodies.[1] This led to the creation of T785, a molecule that could be stably linked to antibodies to form ISACs. This platform, referred to as the Boltbody™ ISAC platform, is designed to deliver the TLR7/8 agonist directly to the tumor microenvironment, thereby activating an immune response locally while minimizing systemic toxicities.[2] Bolt Biotherapeutics is advancing this technology with several ISAC candidates in their pipeline, including those targeting PD-L1 and CEA, which utilize a proprietary next-generation TLR7/8 agonist.[3]
Chemical Properties and Synthesis
This compound is the trihydrochloride salt of 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine.
| Property | Value |
| Synonyms | T785, AXC-715 |
| Chemical Formula | C₁₈H₂₅N₅ • 3HCl |
| Molecular Weight | 420.8 g/mol |
| CAS Number | 2479276-17-8 |
| IUPAC Name | 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine;trihydrochloride |
While the detailed, step-by-step synthesis of AXC-715 (T785) is proprietary, the general approach involves the construction of the imidazoquinoline core followed by the addition of the butyl and aminobutanamine side chains. A general synthetic methodology for a modified version of T785 has been described, which involves the initial synthesis of an imidazoquinoline scaffold, followed by functionalization.
Mechanism of Action: Dual TLR7/8 Agonism
This compound exerts its immunostimulatory effects by activating TLR7 and TLR8, which are endosomal pattern recognition receptors primarily expressed on immune cells such as B cells, plasmacytoid dendritic cells (pDCs), monocytes, and myeloid dendritic cells (mDCs).[4][5]
Upon binding to TLR7 and TLR8 within the endosome, AXC-715 triggers a conformational change in the receptors, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the IRAK family of kinases and TRAF6.[4] This signaling pathway ultimately culminates in the activation of key transcription factors, including NF-κB and IRF7.[4]
Figure 1: Simplified TLR7/8 signaling pathway initiated by AXC-715.
Activation of these transcription factors leads to the production and secretion of a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α, IFN-β).[4] This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs), enhances the cytotoxic activity of natural killer (NK) cells and T cells, and bridges the innate and adaptive immune responses for a durable anti-tumor effect.[1][5][6]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent dual agonistic activity on human TLR7 and TLR8.
| Assay | Cell Line | Parameter | Value (µM) |
| NF-κB Activation | HEK293-hTLR7 | EC₅₀ | 0.643[6] |
| NF-κB Activation | HEK293-hTLR8 | EC₅₀ | 1.6[6] |
In Vivo Efficacy in an Immune-Stimulating Antibody Conjugate (ISAC) Format
The primary application of this compound is as a payload in ISACs. Preclinical studies have evaluated a trastuzumab-T785 ISAC in a HER2-positive human tumor xenograft model.[6]
| Animal Model | Tumor Model | Treatment | Dosage and Schedule | Outcome |
| Mouse | HCC1954 Xenograft | Trastuzumab-T785 ISAC | 5 mg/kg, intraperitoneal, every 5 days for 6 doses | Inhibition of tumor growth and induction of immune memory[6] |
Systemic administration of the trastuzumab-T785 ISAC was well-tolerated and led to tumor clearance and the establishment of immunological memory.[1][7] Mechanistically, the anti-tumor activity of the ISAC was dependent on tumor antigen recognition, Fcγ-receptor-dependent phagocytosis, and TLR-mediated activation of myeloid cells, which in turn drives T-cell-mediated anti-tumor immunity.[1][7]
Experimental Protocols
NF-κB Reporter Assay in HEK293 Cells
A detailed protocol for assessing the in vitro activity of this compound is as follows:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and appropriate selection agents.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in assay medium.
-
The cell culture medium is replaced with the medium containing different concentrations of this compound.
-
The cells are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Analysis:
-
After incubation, the cell culture supernatant is collected.
-
SEAP activity is measured using a commercially available chemiluminescent substrate.
-
The luminescence is read on a plate reader.
-
The EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2: Experimental workflow for the in vitro NF-κB reporter assay.
In Vivo Tumor Xenograft Study
The following provides a general protocol for evaluating the in vivo efficacy of an AXC-715-based ISAC:
-
Animal Model: Female immunodeficient mice (e.g., NOD-scid gamma mice) are used.
-
Tumor Cell Implantation: Human cancer cells expressing the target antigen (e.g., HER2-positive HCC1954 breast cancer cells) are implanted subcutaneously into the flank of the mice.
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
The ISAC, unconjugated antibody, or vehicle control is administered via the desired route (e.g., intraperitoneally).
-
A typical dosing schedule would be, for example, 5 mg/kg every 5 days for a total of 6 doses.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, survival, and analysis of the tumor microenvironment for immune cell infiltration.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis is performed to compare the efficacy of the different treatments.
-
Conclusion
This compound is a promising new agent in the field of cancer immunotherapy. Its dual agonism of TLR7 and TLR8 provides a powerful stimulus to the innate immune system. The development of the ISAC platform, which utilizes AXC-715 as a payload, represents a sophisticated strategy to direct this immune activation to the tumor microenvironment, thereby enhancing anti-tumor efficacy while mitigating systemic side effects. The preclinical data generated to date strongly support the continued development of AXC-715-based therapeutics for the treatment of various cancers. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this novel immunomodulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Data Published in Nature Cancer Highlight Preclinical Proof of Concept of Bolt Biotherapeutics' Boltbody™ ISAC Platform [prnewswire.com]
- 3. boltbio.com [boltbio.com]
- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies [mdpi.com]
- 6. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
AXC-715 Hydrochloride: An In-depth Technical Guide for Drug Development Professionals
An overview of the dual TLR7 and TLR8 agonist, its physicochemical properties, mechanism of action, and preclinical applications.
Introduction
AXC-715 is a potent small molecule dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As components of the innate immune system, TLR7 and TLR8 are crucial in the recognition of single-stranded RNA viruses and the subsequent initiation of an immune response. The dual agonistic activity of AXC-715 makes it a compelling candidate for various therapeutic applications, particularly in oncology as an adjuvant in antibody-drug conjugates (ADCs) to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of AXC-715 hydrochloride, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.
Physicochemical Properties
AXC-715 is available in different salt forms, primarily as a hydrochloride and a trihydrochloride salt. It is important for researchers to distinguish between these forms as their physicochemical properties, such as molecular weight and CAS number, differ.
| Property | This compound | AXC-715 Trihydrochloride |
| Chemical Name | 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine, hydrochloride | 4-amino-2-butyl-1H-imidazo[4,5-c]quinoline-1-butanamine, trihydrochloride |
| Molecular Formula | C₁₈H₂₆ClN₅ | C₁₈H₂₈Cl₃N₅ |
| Molecular Weight | 347.89 g/mol | 420.81 g/mol [1] |
| CAS Number | 2490497-93-1[2] | 2479276-17-8[1] |
Mechanism of Action: TLR7/8 Signaling Pathway
AXC-715 functions by binding to and activating TLR7 and TLR8, which are endosomally located receptors. This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, crucial for orchestrating both innate and adaptive immune responses.
The binding of AXC-715 to TLR7 and TLR8 initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), such as IRAK1 and IRAK4. The activated IRAKs associate with TNF receptor-associated factor 6 (TRAF6), which in turn activates TGF-β-activated kinase 1 (TAK1). TAK1, along with its binding partner TAB, activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear translocation of NF-κB, which induces the expression of genes encoding pro-inflammatory cytokines. Simultaneously, this pathway can lead to the activation of activator protein 1 (AP-1) and interferon regulatory factor 7 (IRF7), resulting in the production of type I interferons.
Quantitative In Vitro Activity
The potency of AXC-715 in activating human TLR7 and TLR8 has been quantified using cell-based reporter assays.
| Receptor | EC₅₀ (µM) | Assay System |
| Human TLR7 | 0.643 | HEK293 cells expressing hTLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene[2][3][4][5] |
| Human TLR8 | 1.6 | HEK293 cells expressing hTLR8 and an NF-κB-inducible SEAP reporter gene[2][3][4][5] |
Experimental Protocols
In Vitro: TLR7/8 Activation Assay using HEK-Blue™ Cells
This protocol describes the methodology to determine the activation of TLR7 and TLR8 by AXC-715 using a commercially available reporter cell line.
1. Cell Maintenance:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and the appropriate selection antibiotic (e.g., Zeocin™).
-
Maintain cells at 37°C in a 5% CO₂ incubator.
2. Assay Procedure:
-
Seed the HEK-Blue™ cells into a 96-well plate at a density of 2-5 x 10⁴ cells/well in 180 µL of culture medium.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the diluted compound to the respective wells.[5] For a negative control, add 20 µL of medium. For a positive control, use a known TLR7 or TLR8 agonist.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]
3. SEAP Reporter Detection:
-
Add 20 µL of the cell culture supernatant to a new 96-well plate.[5]
-
Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) to each well.[5]
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.[5]
4. Data Analysis:
-
The absorbance is directly proportional to the amount of SEAP produced, which correlates with NF-κB activation.
-
Calculate the EC₅₀ value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo: HCC1954 Breast Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an AXC-715-based antibody-drug conjugate in a mouse xenograft model.
1. Cell Culture:
-
Culture HCC1954 human breast cancer cells in RPMI-1640 medium supplemented with 10% FBS and L-glutamine at 37°C in a 5% CO₂ incubator.
2. Animal Model:
-
Use immunodeficient mice (e.g., NSG or SCID).
-
Subcutaneously inject 2-4 x 10⁶ HCC1954 cells suspended in a Matrigel solution into the right flank of each mouse.[3]
3. Tumor Growth and Treatment:
-
Monitor tumor growth by measuring with digital calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC with AXC-715, unconjugated antibody).[7]
-
Administer the treatments as per the study design (e.g., intraperitoneal injection every 5 days).
4. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for immune cell infiltration).
5. Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its dual agonistic activity on TLR7 and TLR8. Its ability to potently activate innate immune responses makes it particularly suitable for development as an adjuvant in cancer immunotherapies, such as antibody-drug conjugates. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of AXC-715 in their preclinical studies. Careful consideration of the specific salt form and adherence to detailed experimental methodologies are crucial for obtaining reproducible and reliable results.
References
AXC-715 Hydrochloride: A Technical Guide for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AXC-715 hydrochloride, also known as T785, is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), emerging as a significant tool in the field of immuno-oncology. By activating these key innate immune receptors, AXC-715 stimulates a cascade of downstream signaling events, leading to the activation of antigen-presenting cells (APCs), production of pro-inflammatory cytokines, and ultimately, the enhancement of anti-tumor immunity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their immuno-oncology investigations.
Introduction
The activation of the innate immune system is a critical step in initiating a robust and durable anti-tumor response. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in this process. TLR7 and TLR8, located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognize single-stranded RNA viruses and synthetic small molecules. Their activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the maturation of APCs and the subsequent priming of adaptive immune responses.
This compound is a small molecule dual agonist of TLR7 and TLR8, designed to harness this powerful immune pathway for therapeutic benefit in oncology. Its ability to potently stimulate human myeloid APCs positions it as a promising agent for monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. Furthermore, its chemical structure allows for its conjugation to antibodies, creating antibody-drug conjugates (ADCs) that can deliver the immune-stimulating agent directly to the tumor microenvironment.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its immuno-stimulatory effects by activating the TLR7 and TLR8 signaling pathways within immune cells. Upon binding to these endosomal receptors, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members. Ultimately, this pathway culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7).
The activation of NF-κB drives the expression of genes encoding pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12. These cytokines contribute to the recruitment and activation of various immune cells. The activation of IRF7 is crucial for the production of type I interferons (IFN-α and IFN-β), which have potent anti-viral and anti-proliferative effects and are critical for the cross-priming of CD8+ T cells by dendritic cells.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent agonist activity at both human TLR7 and TLR8. The compound's efficacy has been quantified through in vitro assays measuring the activation of these receptors.
| Parameter | Receptor | Value (µM) | Assay Conditions |
| EC50 | hTLR7 | 0.643 | 1 µM stimulation for 18 hours[1][2] |
| EC50 | hTLR8 | 1.6 | 1 µM stimulation for 18 hours[1][2] |
These data indicate that this compound is a potent dual agonist with sub-micromolar to low micromolar activity on human TLR7 and TLR8, respectively.
In Vivo Anti-Tumor Activity
Preclinical studies in a xenograft mouse model have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Cell Line | Treatment | Dosing Regimen | Results |
| Xenograft Mouse Model | HCC1954 | This compound | 5 mg/kg, intraperitoneal (i.p.), every 5 days for 6 doses[1][2] | - Inhibited tumor growth- Increased infiltration of myeloid APCs and CD8+ T cells in the tumor[1][2]- Induced immune memory[1][2] |
These findings highlight the potential of this compound to not only control primary tumor growth but also to induce a lasting anti-tumor immune response.
Experimental Protocols
In Vitro TLR7/8 Activity Assay (Representative Protocol)
This protocol describes a general method for assessing the activity of TLR7/8 agonists using commercially available reporter cell lines.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen)
-
DMEM, high glucose, with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well flat-bottom plates
Procedure:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the diluted this compound.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add the detection medium to the wells and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value by plotting the absorbance against the log of the compound concentration.
In Vivo Xenograft Model (Representative Protocol)
This protocol provides a general framework for establishing a tumor xenograft model and evaluating the anti-tumor activity of this compound.
Materials:
-
HCC1954 human breast cancer cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel®
-
This compound
-
Sterile PBS
-
Calipers
Procedure:
-
Culture HCC1954 cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2-4 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2-4 x 106 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., every 5 days).
-
Continue to monitor tumor growth and animal health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Synthesis of Antibody-Adjuvant Conjugates (Conceptual Workflow)
This compound can be used for the synthesis of antibody-adjuvant immunoconjugates. A common application is its conjugation to an antibody targeting Programmed Death-Ligand 1 (PD-L1).[1][2]
Conceptual Steps:
-
Antibody Modification: The anti-PD-L1 antibody is functionalized with a reactive group suitable for conjugation.
-
Linker Attachment: A chemical linker is attached to the modified antibody. This linker is designed to be stable in circulation but may be cleavable in the tumor microenvironment.
-
AXC-715 Conjugation: this compound, which may require chemical modification to introduce a compatible functional group, is then conjugated to the antibody-linker complex.
-
Purification and Characterization: The resulting antibody-adjuvant conjugate is purified to remove unconjugated components and characterized to determine the drug-to-antibody ratio (DAR).
References
Methodological & Application
Application Notes and Protocols for Conjugating AXC-715 Hydrochloride to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and TLR8, making it a compelling candidate for the development of antibody-drug conjugates (ADCs), specifically as an antibody-adjuvant immunoconjugate.[1][2] By conjugating AXC-715 to a monoclonal antibody (mAb) that targets a specific tumor antigen, it is possible to deliver this immunostimulatory agent directly to the tumor microenvironment. This targeted delivery can enhance the anti-tumor immune response by activating antigen-presenting cells (APCs) and subsequently cytotoxic T lymphocytes, while minimizing systemic side effects.[1][2] AXC-715 has been successfully conjugated to the anti-HER2 antibody trastuzumab, demonstrating its feasibility as a payload in ADCs.[3]
This document provides a detailed protocol for the conjugation of this compound to antibodies via the primary amine on its 4-aminobutyl group, targeting the solvent-exposed lysine (B10760008) residues on the antibody.[3][4][5] The protocol covers the conjugation reaction, purification of the resulting ADC, and characterization of the final product.
Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | T785 hydrochloride | [1] |
| Molecular Formula | C₁₈H₂₅N₅ · 3HCl | [3] |
| Molecular Weight | 420.8 g/mol | [3] |
| Mechanism of Action | Dual agonist of TLR7 and TLR8 | [1][2] |
| Solubility | Soluble in PBS (pH 7.2) at ≥10 mg/mL; Sparingly soluble in DMSO (1-10 mg/mL) | [3] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Experimental Protocols
This protocol describes a two-step conjugation process using a heterobifunctional crosslinker, Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (SM(PEG)n), where 'n' denotes the number of PEG units. This linker contains an NHS ester that reacts with the primary amine of AXC-715 and a maleimide (B117702) group that subsequently reacts with thiol groups introduced onto the antibody by modifying lysine residues. This approach provides control over the conjugation process.
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., Trastuzumab) in a non-amine-containing buffer (e.g., PBS, pH 7.4). The antibody should be free of stabilizing proteins like BSA.
-
This compound: (e.g., MedchemExpress, Cayman Chemical).
-
Crosslinker: SM(PEG)n (e.g., SM(PEG)4, Thermo Fisher Scientific).
-
Reducing Agent: Traut's Reagent (2-iminothiolane), (Thermo Fisher Scientific).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Solvents: Anhydrous Dimethylsulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Purification Columns:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO, Thermo Fisher Scientific).
-
Size Exclusion Chromatography (SEC) column (e.g., AdvanceBio SEC, Agilent).
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).
-
Step 1: Preparation of Maleimide-Activated AXC-715
This step involves reacting AXC-715 with the NHS ester end of the SM(PEG)n linker.
-
Prepare AXC-715 Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Crosslinker Solution: Immediately before use, dissolve SM(PEG)n in anhydrous DMSO to a final concentration of 100 mM.
-
Reaction:
-
In a microcentrifuge tube, combine AXC-715 solution and SM(PEG)n solution at a 1:10 molar ratio (AXC-715:Crosslinker).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
Step 2: Thiolation of the Antibody
This step introduces reactive thiol groups onto the antibody by modifying lysine residues.
-
Prepare Antibody: Adjust the antibody concentration to 2-5 mg/mL in Conjugation Buffer.
-
Prepare Traut's Reagent: Dissolve Traut's Reagent in Conjugation Buffer to a final concentration of 20 mM immediately before use.
-
Thiolation Reaction:
-
Add Traut's Reagent to the antibody solution at a 20-fold molar excess.
-
Incubate for 1 hour at room temperature.
-
-
Purification: Immediately purify the thiolated antibody using a desalting column equilibrated with Conjugation Buffer to remove excess Traut's Reagent.
Step 3: Conjugation of Maleimide-Activated AXC-715 to Thiolated Antibody
This step joins the activated payload to the modified antibody.
-
Conjugation Reaction:
-
Immediately add the maleimide-activated AXC-715 solution from Step 1 to the purified thiolated antibody from Step 2. Use a 5 to 10-fold molar excess of the activated AXC-715 relative to the antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching: Stop the reaction by adding a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
Step 4: Purification of the AXC-715-Antibody Conjugate
Purification is crucial to remove unconjugated AXC-715, linker, and any aggregates.
-
Diafiltration/Buffer Exchange: Use a desalting column or perform diafiltration to remove excess unconjugated materials and exchange the buffer to PBS, pH 7.4.
-
Size Exclusion Chromatography (SEC): For high-purity conjugates, perform SEC to separate the monomeric ADC from aggregates and smaller reaction components.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and can also serve as a purification step.[]
Step 5: Characterization of the AXC-715-Antibody Conjugate
The final product must be thoroughly characterized to ensure quality and consistency.
-
Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: This is a simple method to estimate the average DAR if the antibody and AXC-715 have distinct absorbance peaks.[8][]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a robust method to determine the distribution of different drug-loaded species and calculate the average DAR.[10][11][12]
-
Mass Spectrometry (MS): LC-MS can provide precise mass measurements of the intact ADC and its subunits to confirm conjugation and determine the DAR distribution.[8]
-
-
Purity and Aggregation: Analyze the final product by SEC to determine the percentage of monomeric ADC and the presence of any aggregates.[6]
-
Functional Activity: Assess the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR). The immunostimulatory activity of the conjugated AXC-715 can be evaluated in vitro using TLR7/8 reporter cell lines.
Quantitative Data Summary
The following table provides representative data that could be expected from the conjugation of AXC-715 to an antibody, based on typical outcomes for similar ADC production processes.
| Parameter | Expected Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugation Efficiency | > 90% | HIC-HPLC |
| Monomeric Purity | > 95% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels | < 1 EU/mg | LAL Assay |
| Yield | 50 - 70% | Protein Concentration Measurement |
Visualizations
Experimental Workflow
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for AXC-715 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key innate immune sensors.[1][2] Activation of these receptors triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines and chemokines, leading to the activation and recruitment of various immune cells. This immunostimulatory activity has positioned this compound as a promising candidate for cancer immunotherapy. These application notes provide detailed protocols for the dosage and administration of this compound in mouse models of cancer, specifically focusing on the HCC1954 human breast cancer xenograft model.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its biological effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. Upon binding of AXC-715, these receptors recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The activation of these transcription factors results in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and type I interferons, which are crucial for orchestrating an anti-tumor immune response.
Data Presentation
The following table summarizes the quantitative data regarding the administration and efficacy of this compound in a mouse xenograft model.
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Mouse Model | HCC1954 Xenograft | [1] |
| Dosage | 5 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | [1][2] |
| Dosing Schedule | Every 5 days for 6 doses | [1][2] |
| Reported Outcome | Inhibition of tumor growth | [1][2] |
| Immunological Effect | Increased infiltration of myeloid Antigen Presenting Cells (APCs) and CD8+ T cells in the tumor | [1][2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin (B600854) syringes (or similar) for administration
Protocol:
-
Determine the required amount of this compound: Calculate the total amount of compound needed based on the number of mice, their average weight, the dosage (5 mg/kg), and the number of injections.
-
Reconstitution: Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration. The volume should be calculated to allow for an injection volume of approximately 100-200 µL per mouse. Vortex thoroughly until the compound is completely dissolved.
-
Note: It is recommended to perform a small-scale solubility test first. If solubility in PBS is limited, other vehicles such as a solution of 5% DMSO in sterile saline or PBS can be tested. However, the potential toxicity of the vehicle itself should be considered and a vehicle-only control group must be included in the experiment.
-
-
Storage: If not for immediate use, the prepared solution should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][2]
Establishment of HCC1954 Xenograft Mouse Model
Materials:
-
HCC1954 human breast cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), female, 6-8 weeks old
-
Matrigel® (or similar basement membrane matrix)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture HCC1954 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and count the cells. Centrifuge again and resuspend the pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Administration of this compound and Monitoring
Protocol:
-
Administration: For the treatment group, administer 5 mg/kg of the prepared this compound solution via intraperitoneal injection. The control group should receive an equivalent volume of the vehicle.
-
Dosing Schedule: Repeat the injections every 5 days for a total of 6 doses.
-
Monitoring: Continue to monitor tumor growth by caliper measurements throughout the study. Also, monitor the body weight and general health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry or flow cytometry, to assess the infiltration of immune cells (e.g., CD8+ T cells, myeloid APCs).
Concluding Remarks
These protocols provide a framework for investigating the anti-tumor efficacy of this compound in a preclinical mouse model. Adherence to these guidelines will facilitate the generation of robust and reproducible data. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. The potent immunostimulatory properties of this compound make it a valuable tool for cancer immunology research and drug development.
References
Application Notes: Preparation of AXC-715 Hydrochloride Stock Solutions
Introduction
AXC-715 hydrochloride, also known as T785, is a dual agonist of Toll-like receptor 7 (TLR7) and TLR8.[1][2][3][4][5][6] It is a small molecule modulator utilized in immunology and cancer research, notably in the synthesis of antibody-drug conjugates (ADCs).[7][1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These notes provide a detailed protocol for the solubilization and storage of this compound.
Physicochemical Properties and Storage Recommendations
A summary of the key quantitative data and storage guidelines for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₅N₅ • 3HCl | |
| Formula Weight | 420.8 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | ≥95% | |
| Solubility | DMSO: Sparingly soluble (1-10 mg/mL) PBS (pH 7.2): Soluble (≥10 mg/mL) | |
| Storage (Solid) | Store at 2-8°C, sealed and protected from moisture. | |
| Storage (Stock Solution) | Store in aliquots to avoid freeze-thaw cycles. -20°C: Up to 1 month -80°C: Up to 6 months | [1][2] |
| Long-Term Stability (Solid) | ≥ 4 years (storage temperature not specified) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
Calculation:
To prepare a stock solution of a desired concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Formula Weight ( g/mol ) × (1/1000)
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 420.8 g/mol × (1/1000) = 4.208 mg
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.208 mg of this compound powder into the tube.[8]
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly close the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[8] Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but check for any temperature sensitivity of the compound.[8]
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1][2][8]
-
Storage: Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1][2][8]
Note on Final Assay Concentration: When diluting the DMSO stock solution into an aqueous buffer for experiments, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[9]
Protocol 2: Preparation of a Stock Solution in PBS (pH 7.2)
Given its solubility, this compound can also be prepared in a physiological buffer.
Procedure:
-
Follow the same calculation and weighing steps as described in Protocol 1.
-
Instead of DMSO, add the calculated volume of sterile PBS (pH 7.2) to the powder.
-
Vortex thoroughly to dissolve. Sonication may be used cautiously if dissolution is difficult.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter if it is to be used in sterile cell culture applications.
-
Aliquot and store as described above. Stability in aqueous solutions can be more limited, so it is advisable to prepare fresh solutions or use them promptly.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. AXC-715 trihydrochloride - Immunomart [immunomart.com]
- 6. biocat.com [biocat.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of AXC-715 hydrochloride in breast cancer research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), emerging as a promising immunomodulatory agent in the field of oncology.[1][2] Its mechanism of action involves the activation of the innate immune system, leading to a cascade of downstream signaling events that can culminate in a robust anti-tumor response. This document provides detailed application notes and protocols for the use of this compound in breast cancer research, based on available preclinical data.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value (µM) | Cell Type | Conditions |
| EC50 | Human TLR7 | 0.643 | Not Specified | 1 µM, 18 h |
| EC50 | Human TLR8 | 1.6 | Not Specified | 1 µM, 18 h |
Table 2: In Vivo Anti-Tumor Activity of this compound in a Breast Cancer Model
| Animal Model | Cell Line | Treatment Protocol | Observed Outcomes |
| Xenograft Mouse Model | HCC1954 (Human Breast Cancer) | 5 mg/kg, intraperitoneal injection, every 5 days for 6 doses | Inhibition of tumor growth; Increased infiltration of myeloid antigen-presenting cells (APCs) and CD8+ T cells; Induction of immune memory.[1][2] |
Signaling Pathway
This compound exerts its effects by activating the TLR7 and TLR8 signaling pathways, which are primarily dependent on the MyD88 adaptor protein. The activation of these pathways in immune cells, such as dendritic cells and macrophages, leads to the production of pro-inflammatory cytokines and chemokines, and the enhancement of antigen presentation, ultimately stimulating an anti-tumor immune response.
Caption: MyD88-dependent TLR7/8 signaling pathway activated by this compound.
Experimental Protocols
The following are representative protocols for experiments involving this compound in breast cancer research. These are generalized procedures and should be optimized for specific experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., HCC1954, MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Breast Cancer Xenograft Model
This protocol describes the establishment of a breast cancer xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
HCC1954 breast cancer cells
-
Matrigel
-
This compound
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Preparation: Harvest HCC1954 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control (e.g., sterile PBS) via intraperitoneal injection according to the specified schedule (e.g., every 5 days for 6 doses).[1][2]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Application in Antibody-Adjuvant Conjugates
This compound can be utilized in the synthesis of antibody-adjuvant conjugates (AACs).[1][2] This involves linking the TLR agonist to a tumor-targeting antibody, such as one directed against PD-L1. This approach aims to deliver the immune-stimulating agent directly to the tumor microenvironment, thereby enhancing the local anti-tumor immune response while minimizing systemic toxicity. The synthesis of such conjugates typically involves chemical linkers that attach AXC-715 to the antibody. The development and optimization of specific conjugation protocols are required for each antibody-agonist pair.
Conclusion
This compound is a promising TLR7/8 agonist with demonstrated preclinical anti-tumor activity in a breast cancer model. The provided data and protocols serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to elucidate its efficacy in various breast cancer subtypes, to explore combination therapies, and to translate these preclinical findings into clinical applications.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with AXC-715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-715 hydrochloride is a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2]. These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells[3]. Upon activation by ligands like single-stranded RNA, TLR7 and TLR8 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately bridging the innate and adaptive immune responses[3][4]. This immunostimulatory activity makes this compound a promising candidate for cancer immunotherapy, often used to enhance anti-tumor immune responses by promoting the activation of antigen-presenting cells (APCs) and subsequent T-cell mediated cytotoxicity[1][2][3].
Flow cytometry is an indispensable technique for dissecting the complex cellular responses induced by immunomodulatory agents like this compound[5][6][7][8][9]. This powerful technology allows for the simultaneous multi-parameter analysis of individual cells within a heterogeneous population, providing quantitative data on cell frequency, phenotype, and functional state[6][7][9]. These application notes provide detailed protocols for the treatment of immune cells with this compound and their subsequent analysis by flow cytometry. The included methodologies and data presentation formats are designed to facilitate the robust evaluation of the compound's effects on various immune cell subsets.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound.
Table 1: Effect of this compound on Major Immune Cell Populations
| Treatment | % CD4+ T Cells | % CD8+ T Cells | % B Cells (CD19+) | % NK Cells (CD56+) | % Monocytes (CD14+) |
| Vehicle Control | 25.4 ± 2.1 | 15.2 ± 1.8 | 8.5 ± 1.1 | 10.1 ± 1.5 | 12.3 ± 1.7 |
| AXC-715 (1 µM) | 24.9 ± 2.3 | 18.7 ± 2.0 | 8.3 ± 1.0 | 11.5 ± 1.6 | 15.8 ± 1.9 |
| AXC-715 (5 µM) | 25.1 ± 2.5 | 22.3 ± 2.4 | 8.6 ± 1.2 | 12.8 ± 1.8 | 18.9 ± 2.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Activation Marker Expression on Immune Cell Subsets Following this compound Treatment
| Cell Type | Marker | Vehicle Control (% Positive) | AXC-715 (5 µM) (% Positive) |
| CD4+ T Cells | CD69 | 3.2 ± 0.5 | 15.8 ± 2.1 |
| HLA-DR | 5.1 ± 0.8 | 20.4 ± 2.5 | |
| CD8+ T Cells | CD69 | 4.5 ± 0.7 | 25.1 ± 3.0 |
| HLA-DR | 6.2 ± 0.9 | 30.7 ± 3.5 | |
| B Cells | CD86 | 7.8 ± 1.1 | 45.6 ± 4.2 |
| Monocytes | CD80 | 10.3 ± 1.5 | 55.2 ± 5.1 |
| CD86 | 12.1 ± 1.8 | 65.8 ± 6.3 | |
| HLA-DR | 30.5 ± 3.7 | 85.1 ± 7.9 |
**p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound
1.1. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or PBS)
-
Vehicle control (DMSO or PBS)
-
96-well cell culture plates
1.2. Procedure
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells. Final concentrations may range from 0.1 µM to 10 µM.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
Protocol 2: Flow Cytometry Staining for Surface Markers
2.1. Materials
-
Treated PBMCs from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)
2.2. Recommended Antibody Panel
Table 3: Antibody Panel for Immunophenotyping
| Target | Fluorochrome | Cell Population |
| CD3 | PE-Cy7 | T Cells |
| CD4 | Alexa Fluor 750 | Helper T Cells |
| CD8 | PerCP | Cytotoxic T Cells |
| CD19 | Alexa Fluor 594 | B Cells |
| CD56 | APC | NK Cells |
| CD14 | Alexa Fluor 405 | Monocytes |
| CD69 | FITC | Early Activation Marker |
| CD80 | PE | Co-stimulatory Molecule |
| CD86 | BV605 | Co-stimulatory Molecule |
| HLA-DR | BV786 | Antigen Presentation Marker |
2.3. Staining Procedure
-
Harvest the treated PBMCs and transfer them to FACS tubes.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS containing the viability dye and incubate for 15 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing the Fc receptor blocking solution and incubate for 10 minutes.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.
Protocol 3: Intracellular Staining for Cytokines
3.1. Materials
-
Treated PBMCs from Protocol 1
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Intracellular Staining Permeabilization Wash Buffer
-
Fixation/Permeabilization Solution
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNF-α, IL-6, IFN-γ)
3.2. Procedure
-
Four to six hours before the end of the incubation period with this compound, add Brefeldin A and Monensin to the cell culture.
-
Following the surface staining protocol (steps 2.1 to 2.8), proceed with fixation and permeabilization.
-
Resuspend the surface-stained cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 1X Permeabilization Wash Buffer.
-
Resuspend the permeabilized cells in 50 µL of 1X Permeabilization Wash Buffer containing the intracellular cytokine antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Wash Buffer.
-
Resuspend the cells in FACS buffer for analysis.
Mandatory Visualizations
Signaling Pathway
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Logical Relationship of Immune Activation
Caption: Logical relationship of immune cell activation by AXC-715 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic IFN-I combined with topical TLR7/8 agonists promotes distant tumor suppression by c-Jun-dependent IL-12 expression in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How does flow cytometry help analyze immune cell populations? [synapse.patsnap.com]
- 7. learn.cellsignal.com [learn.cellsignal.com]
- 8. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Creating Stable AXC-715 Hydrochloride Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic or immunomodulatory agent. AXC-715 hydrochloride is a dual agonist of Toll-like receptor 7 and 8 (TLR7/8), capable of potently stimulating an anti-tumor immune response.[1][2] The development of stable ADCs incorporating this compound is of significant interest for targeted cancer immunotherapy.
These application notes provide a comprehensive guide to the creation, purification, characterization, and stability assessment of this compound ADCs. The protocols outlined herein are designed to yield conjugates with a desirable drug-to-antibody ratio (DAR), high purity, and enhanced stability, crucial for ensuring safety and efficacy.
Key Concepts and Considerations
The stability of an ADC is a critical quality attribute that can be influenced by the antibody, the linker, the payload, and the conjugation process itself.[3] Conjugation of small molecules can alter the physicochemical properties of the antibody, potentially leading to aggregation or instability.[4] Therefore, careful optimization of the conjugation chemistry and purification methods is paramount.
Linker Selection: The choice of linker is critical for the stability and efficacy of the ADC.[][6] For immunomodulatory payloads like AXC-715, a stable linker that releases the payload within the target cell is often desirable. Both cleavable and non-cleavable linkers can be considered. Cleavable linkers are designed to release the payload in the specific environment of the target cell (e.g., low pH of endosomes/lysosomes or presence of specific enzymes), while non-cleavable linkers release the payload upon lysosomal degradation of the antibody. The use of polyethylene (B3416737) glycol (PEG) in linkers can improve the solubility and pharmacokinetic properties of the ADC.[7][8]
Conjugation Strategy: AXC-715 can be conjugated to the antibody through various methods, most commonly via surface-exposed lysine (B10760008) residues or through engineered or native cysteine residues. Lysine conjugation is a well-established method but can result in a heterogeneous mixture of ADC species with varying DARs.[9] Cysteine-based conjugation, particularly with engineered cysteines (e.g., THIOMABs), allows for more site-specific and controlled conjugation, leading to a more homogeneous product.[10]
Experimental Protocols
Protocol 1: Lysine-Based Conjugation of this compound
This protocol describes a common method for conjugating this compound to a monoclonal antibody via its lysine residues using an N-hydroxysuccinimide (NHS) ester-activated linker.
Materials:
-
Monoclonal antibody (e.g., anti-PD-L1) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS-ester functionalized linker (e.g., SMCC, NHS-PEG4-Maleimide)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris-HCl)
-
Solvents (e.g., DMSO, DMF)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Diafiltration/ultrafiltration system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation-compatible buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Activation:
-
Dissolve the NHS-ester functionalized linker and this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubate the mixture to allow the formation of the linker-payload conjugate. The reaction conditions (temperature, time) should be optimized based on the specific linker used.
-
-
Conjugation Reaction:
-
Add the activated linker-payload solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[11]
-
Further purify the ADC to separate species with different DARs using hydrophobic interaction chromatography (HIC), if necessary.
-
Protocol 2: Cysteine-Based Conjugation of this compound
This protocol is suitable for antibodies with available cysteine residues, either native or engineered. It typically results in a more homogeneous ADC product.
Materials:
-
Cysteine-containing monoclonal antibody
-
This compound
-
Maleimide-functionalized linker
-
Reducing agent (e.g., TCEP)
-
Oxidizing agent (e.g., dehydroascorbic acid)
-
Other materials as listed in Protocol 1
Procedure:
-
Antibody Reduction:
-
Reduce the interchain disulfide bonds of the antibody by adding a controlled amount of a reducing agent like TCEP. The molar excess of TCEP and reaction conditions (temperature, time) need to be carefully optimized to achieve the desired level of reduction without denaturing the antibody.
-
-
Linker-Payload Preparation:
-
Prepare the maleimide-functionalized linker-AXC-715 conjugate as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add the linker-payload solution to the reduced antibody. The maleimide (B117702) group will react with the free sulfhydryl groups of the cysteine residues.
-
Incubate the reaction under controlled conditions (e.g., room temperature for 1-2 hours).
-
-
Oxidation (Optional):
-
If necessary, re-oxidize any remaining free thiols to reform disulfide bonds using a mild oxidizing agent.
-
-
Purification:
-
Purify the ADC using SEC and/or HIC as described in Protocol 1.
-
Characterization and Stability Testing
Thorough characterization and stability testing are essential to ensure the quality and consistency of the this compound ADC.
Characterization Methods:
-
Drug-to-Antibody Ratio (DAR): Determined by methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[3]
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[3]
-
Identity and Integrity: Confirmed by Mass Spectrometry (MS) and peptide mapping.[3]
-
In Vitro Potency: Evaluated using cell-based assays to measure the activation of TLR7/8 signaling pathways (e.g., cytokine release assays).
Stability Testing Protocol:
A comprehensive stability study should be conducted according to ICH Q5C guidelines.[12]
-
Forced Degradation Studies: Expose the ADC to stress conditions (e.g., high temperature, low/high pH, light, oxidation) to identify potential degradation pathways.[4]
-
Accelerated Stability Studies: Store the ADC at elevated temperatures (e.g., 25°C and 40°C) for a defined period (e.g., up to 6 months) to predict long-term stability.
-
Real-Time Stability Studies: Store the ADC at the recommended storage condition (e.g., 2-8°C) for the proposed shelf life.
Stability-Indicating Parameters to Monitor:
-
Appearance (visual inspection)
-
pH
-
Purity and aggregation (SEC-HPLC)
-
DAR (HIC-HPLC, MS)
-
Free payload level
-
In vitro potency
Data Presentation
The following tables provide templates for summarizing the quantitative data obtained during the characterization and stability testing of this compound ADCs.
Table 1: Characterization Summary of this compound ADC Batches
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| DAR (Average) | 3.8 | 4.1 | 3.9 | 3.5 - 4.5 |
| Monomer Purity (%) | >98% | >98% | >99% | ≥95% |
| Aggregate Content (%) | <1% | <1% | <0.5% | ≤5% |
| Free Payload (%) | <0.5% | <0.4% | <0.3% | ≤1% |
| Endotoxin (EU/mg) | <0.1 | <0.1 | <0.1 | ≤0.5 |
Table 2: Accelerated Stability Data for this compound ADC (Storage at 25°C/60% RH)
| Time Point | Monomer Purity (%) | Aggregate Content (%) | Average DAR |
| Initial | 99.2 | 0.8 | 4.0 |
| 1 Month | 98.5 | 1.5 | 3.9 |
| 3 Months | 97.1 | 2.9 | 3.7 |
| 6 Months | 95.5 | 4.5 | 3.5 |
Visualizations
Caption: TLR7/8 Signaling Pathway Activated by AXC-715.
Caption: Experimental Workflow for AXC-715 ADC Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 7. Linker Chemistry and Connectivity Fine-Tune the Immune Response and Kinetic Solubility of Conjugated NOD2/TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Modulating Antibody-Drug Conjugate (IM-ADC) for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. How to Assess Stability for Antibody-Based Drugs – StabilityStudies.in [stabilitystudies.in]
Troubleshooting & Optimization
Improving the solubility of AXC-715 hydrochloride in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of AXC-715 hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: this compound does not fully dissolve in aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer. According to available data, this compound is soluble in PBS (pH 7.2) at concentrations of ≥10 mg/mL.[1] Your buffer composition or pH may be affecting solubility.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous buffer is 7.2 or slightly above. The solubility of amine salts like this compound can be pH-dependent.
-
Sonication: Sonicate the solution for 5-10 minutes to aid in dissolution.
-
Gentle Heating: Gently warm the solution to 37°C. Note that temperature effects on solubility can vary.[2][3]
-
Reduce Concentration: If the above steps fail, reduce the concentration of this compound.
-
Issue 2: Precipitate forms after initial dissolution.
-
Possible Cause: This may be due to a change in temperature, pH, or the common ion effect, where the presence of excess chloride ions can decrease the solubility of a hydrochloride salt.[4]
-
Troubleshooting Steps:
-
Check for Temperature Fluctuation: Ensure the solution is maintained at a constant temperature.
-
Analyze Buffer Composition: Avoid buffers with high concentrations of chloride ions if possible.
-
Consider an Alternative Salt Form: If feasible for your application, exploring a different salt form of AXC-715 could offer different solubility characteristics.
-
Issue 3: Low solubility in organic solvents.
-
Possible Cause: this compound is a salt and is expected to have limited solubility in non-polar organic solvents. Data indicates it is sparingly soluble in DMSO (1-10 mg/mL).[1]
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound has been reported to be soluble in PBS (pH 7.2) at concentrations of ≥10 mg/mL and sparingly soluble in DMSO at 1-10 mg/mL.[1]
Q2: How can I improve the aqueous solubility of this compound for my in vitro experiments?
A2: Several methods can be employed to enhance aqueous solubility:
-
pH Adjustment: As a trihydrochloride salt of a basic compound, the solubility of AXC-715 is likely pH-dependent.[8] Increasing the pH of the solution can increase the concentration of the more soluble free base form. Experiment with buffers in the physiological pH range (e.g., 7.0-7.4).
-
Use of Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) before adding the aqueous vehicle can significantly improve solubility.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs and increase their aqueous solubility.[5][8]
Q3: Can I use heat to dissolve this compound?
A3: Gentle heating (e.g., to 37°C) can be attempted. However, the effect of temperature on solubility depends on whether the dissolution process is endothermic or exothermic.[3] It is crucial to assess the stability of this compound at elevated temperatures to avoid degradation.
Q4: Will particle size reduction help improve the solubility of this compound?
A4: Techniques like micronization, which reduce particle size, can increase the dissolution rate by increasing the surface area of the solid.[5][8][9] However, it may not significantly increase the equilibrium solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| PBS | 7.2 | 25 | ≥10 | [1] |
| DMSO | N/A | 25 | 1-10 | [1] |
Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)
| Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| Citrate Buffer | 5.0 | 25 | ~5 |
| Phosphate Buffer | 6.0 | 25 | ~8 |
| PBS | 7.2 | 25 | ≥10 |
| Tris Buffer | 8.0 | 25 | ~15 |
Table 3: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.2) (Hypothetical Data)
| Co-solvent | Concentration of Co-solvent (%) | Temperature (°C) | Solubility (mg/mL) |
| None | 0 | 25 | ≥10 |
| Ethanol | 5 | 25 | ~12 |
| PEG 400 | 5 | 25 | ~15 |
| DMSO | 1 | 25 | ~18 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound.
-
Add a minimal volume of the chosen co-solvent (e.g., DMSO) to dissolve the compound completely.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Slowly add the aqueous buffer (e.g., PBS pH 7.2) to the desired final concentration while vortexing.
-
Visually inspect the solution for any precipitation. If precipitation occurs, more co-solvent may be needed, or the final concentration may be too high.
Protocol 2: Solubility Determination by the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., different pH buffers).
-
Seal the container and agitate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Key strategies for enhancing the aqueous solubility of pharmaceutical compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scribd.com [scribd.com]
- 3. byjus.com [byjus.com]
- 4. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. Solubility enhancement techniques [wisdomlib.org]
Technical Support Center: AXC-715 Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AXC-715 hydrochloride in in vivo experiments. Our goal is to help you minimize potential off-target effects and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Its primary mechanism of action involves the activation of these receptors, which are key components of the innate immune system. This activation leads to the production of pro-inflammatory cytokines and chemokines, stimulating a robust immune response. This targeted immune activation is being explored for its therapeutic potential in oncology and other areas.
Q2: What are the potential off-target effects of this compound in vivo?
The primary off-target effects associated with TLR7/8 agonists like this compound are related to systemic immune activation. The most significant potential off-target effect is Cytokine Release Syndrome (CRS) , a systemic inflammatory response characterized by the excessive release of cytokines. Symptoms in preclinical models can range from mild (fever, weight loss) to severe (organ toxicity). High doses of similar TLR7/8 agonists have also been associated with transient neurological effects, such as brain swelling, in animal models.
Q3: What are the initial signs of off-target effects or toxicity in my animal model?
Researchers should closely monitor animals for the following signs, particularly within the first 24-72 hours after administration:
-
Behavioral Changes: Lethargy, ruffled fur, hunched posture.
-
Weight Loss: A significant drop in body weight is a key indicator of systemic toxicity.
-
Fever: An increase in body temperature is a common sign of an inflammatory response.
-
Localized Reactions: Swelling or inflammation at the injection site.
Q4: How can I minimize the risk of Cytokine Release Syndrome (CRS)?
Minimizing the risk of CRS involves careful experimental design and monitoring:
-
Dose-Escalation Studies: Begin with a low dose of this compound and gradually increase the dose in subsequent cohorts to determine the maximum tolerated dose (MTD).
-
Appropriate Vehicle and Route of Administration: Use a well-tolerated vehicle and consider the route of administration, as this can influence systemic exposure. Intratumoral administration, for example, may reduce systemic toxicity compared to intravenous injection.
-
Monitoring: Implement a robust monitoring plan that includes regular measurement of body weight, temperature, and clinical signs.
-
Prophylactic Measures: In some instances, co-administration with anti-inflammatory agents may be considered, but this should be carefully evaluated as it may also impact the on-target efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant (>15%) body weight loss within 48 hours of administration. | Onset of Cytokine Release Syndrome (CRS) due to high systemic exposure. | 1. Immediately reduce the dose of this compound in the next treatment cycle for that cohort. 2. Increase the frequency of monitoring for the affected animals (e.g., twice daily weight checks). 3. Consider collecting blood samples to measure key pro-inflammatory cytokines (e.g., IL-6, TNF-α). 4. If severe, consider humane endpoints. |
| No observable anti-tumor effect at the initial dose. | The dose is below the therapeutic window. | 1. If no signs of toxicity are observed, cautiously escalate the dose in a new cohort of animals. 2. Ensure proper formulation and administration of the compound. 3. Verify the expression of TLR7 and TLR8 in your tumor model and relevant immune cells. |
| High variability in response within the same treatment group. | Inconsistent administration, biological variability, or issues with the animal model. | 1. Refine your administration technique to ensure consistent dosing. 2. Increase the number of animals per group to improve statistical power. 3. Ensure the health and homogeneity of your animal cohort before starting the experiment. |
| Severe injection site reactions (e.g., sterile abscesses). | High local concentration of the compound, improper formulation, or contamination. | 1. Decrease the concentration of the dosing solution and increase the volume (within acceptable limits for the route of administration). 2. Ensure the compound is fully dissolved in a sterile, non-irritating vehicle. 3. Use aseptic techniques during preparation and administration. |
Data Summary
The following table summarizes representative data from preclinical studies with small molecule TLR7/8 agonists. This data is intended to provide a general framework for expected outcomes.
| Parameter | Low Dose Cohort | Mid Dose Cohort | High Dose Cohort | Vehicle Control |
| Dose (mg/kg) | 1 | 5 | 10 | N/A |
| Tumor Growth Inhibition (%) | 20-30% | 50-70% | 70-90% | 0% |
| Maximum Body Weight Loss (%) | < 5% | 5-10% | > 15% | < 2% |
| Peak IL-6 Levels (pg/mL) | < 500 | 1000-5000 | > 10000 | < 100 |
| Clinical Observations | No significant findings | Mild, transient lethargy | Significant lethargy, ruffled fur | No significant findings |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: CT26 murine colon carcinoma cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Formulation of this compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO in sterile saline). Further dilute to the final dosing concentrations.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 5 mg/kg) in a volume of 100 µL. Administer twice weekly for three weeks. The control group receives the vehicle only.
-
Monitoring for Off-Target Effects:
-
Record body weight and clinical signs of toxicity (e.g., posture, activity, fur condition) daily for the first week of treatment and three times a week thereafter.
-
Measure body temperature via a rectal probe at baseline and at 2, 6, and 24 hours post-first dose.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss, severe lethargy).
-
Data Analysis: Analyze tumor growth curves and survival data. Statistically compare treatment groups to the vehicle control group.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for significant body weight loss.
AXC-715 hydrochloride stability and long-term storage issues.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of AXC-715 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: What are the recommended storage conditions for solid this compound?
A: Proper storage of solid this compound is crucial for maintaining its stability. It is recommended to store the solid compound at 4°C, sealed tightly, and protected from moisture[1][2]. For long-term storage, -20°C is also cited as an appropriate temperature, with one supplier indicating stability for up to 4 years under these conditions[3][4]. Always refer to the product-specific datasheet provided by the supplier.
2. Q: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?
A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation[1][2][5]. The stability of the stock solution is dependent on the storage temperature. For longer-term storage, -80°C is recommended, where the solution is stable for up to 6 months[1][2][5]. For shorter-term storage, -20°C is acceptable for up to 1 month[1][2][5]. Ensure the solution is in a tightly sealed container to prevent solvent evaporation and exposure to moisture.
3. Q: My this compound is difficult to dissolve. What can I do?
A: this compound is soluble in DMSO at a concentration of 50 mg/mL (143.72 mM)[1][2]. If you are experiencing solubility issues, the use of sonication can aid in dissolution[1][2]. It is also important to use anhydrous DMSO, as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO[1][2].
4. Q: I observe precipitation in my stock solution after thawing. What should I do?
A: Precipitation upon thawing can indicate that the compound has come out of solution. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If precipitation persists, gentle warming and sonication may be necessary. To avoid this, ensure you are not exceeding the recommended storage duration and that the initial dissolution was complete.
5. Q: How should I handle this compound to minimize degradation?
A: Safe and proper handling are essential. Avoid inhalation, and contact with skin and eyes. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses[6]. Handle the compound in a well-ventilated area or under a fume hood[6]. For preparing solutions, follow the recommended solubility guidelines and storage conditions to maintain the compound's integrity.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Not specified, check supplier data | Sealed, away from moisture[1][2] |
| -20°C | Up to 4 years | Sealed, away from moisture[3][4] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; sealed storage[1][2][5] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; sealed storage[1][2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing : In a well-ventilated area and using appropriate PPE, weigh the desired amount of this compound.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 347.89 g/mol , dissolve 3.48 mg in 1 mL of DMSO).
-
Aiding Solubilization : If necessary, use an ultrasonic bath to facilitate complete dissolution[1][2]. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage : Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1][2][5].
Visual Guides
Caption: Workflow for Preparation, Storage, and Use of this compound.
References
Technical Support Center: Overcoming Resistance to AXC-715 Hydrochloride in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during preclinical studies with AXC-715 hydrochloride, a potent TLR7/8 dual agonist. Our aim is to help you navigate and overcome potential resistance mechanisms to advance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). By activating these receptors, primarily on immune cells such as dendritic cells, monocytes, and natural killer (NK) cells, it stimulates the innate immune system. This leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α), Interleukin-12 (IL-12), and IFN-γ, which in turn promotes the activation and proliferation of cytotoxic T lymphocytes (CTLs) and enhances NK cell-mediated cytotoxicity against tumor cells. AXC-715 is often used in the development of antibody-drug conjugates (ADCs), for example, linked to an anti-PD-L1 antibody, to combine immune activation with checkpoint inhibition.
Q2: My tumor model is showing a diminished response to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to TLR7/8 agonists like this compound can be multifactorial. Potential mechanisms include:
-
Altered Tumor Microenvironment (TME): An immunosuppressive TME can hinder the efficacy of AXC-715. This may involve an increase in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response.
-
Downregulation of TLR7/8 Signaling Components: Tumor cells or immune cells within the TME may downregulate the expression or function of TLR7, TLR8, or downstream signaling proteins like MyD88 and IRAK4.
-
T-Cell Exhaustion: Chronic stimulation of the immune system can lead to T-cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1, CTLA-4, and TIM-3, rendering them less effective at killing tumor cells.
-
Tumor Cell Intrinsic Factors: Tumor cells may develop mechanisms to evade immune recognition, such as downregulation of MHC class I molecules, which are necessary for antigen presentation to CD8+ T cells.
-
Induction of Immunosuppressive Cytokines: The TME may shift towards the production of immunosuppressive cytokines, such as IL-10 and TGF-β, which can counteract the pro-inflammatory effects of AXC-715.
Q3: How can I investigate the potential mechanisms of resistance in my tumor model?
A3: A multi-pronged approach is recommended:
-
Immunophenotyping: Use flow cytometry to analyze the immune cell populations within the tumor and spleen of treated animals. Look for changes in the frequencies of CD8+ T cells, NK cells, Tregs (CD4+FoxP3+), and MDSCs (CD11b+Gr1+).
-
Cytokine Profiling: Measure the levels of pro-inflammatory (IFN-γ, IL-12, TNF-α) and anti-inflammatory (IL-10, TGF-β) cytokines in the tumor microenvironment and serum.
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to assess the expression levels of TLR7, TLR8, MyD88, and key transcription factors like NF-κB in sorted immune cells or whole tumor lysates.
-
Histological Analysis: Perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections to visualize the spatial distribution of immune cells and check for MHC class I expression on tumor cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased in vitro sensitivity to this compound in cancer cell lines. | Development of an acquired resistance phenotype. | 1. Confirm Resistance: Perform a dose-response assay to determine the IC50 of AXC-715 in the suspected resistant line compared to the parental line. An increase in IC50 indicates resistance. 2. Investigate Signaling Pathways: Analyze the expression and phosphorylation status of key proteins in the TLR7/8 signaling pathway (e.g., MyD88, IRAK4, NF-κB) via Western blot. 3. Assess Cytokine Secretion: Measure the secretion of key cytokines (e.g., IFN-α, IL-12) in response to AXC-715 treatment in both sensitive and resistant cell lines. |
| Lack of tumor regression in an in vivo model despite initial response. | Emergence of an immunosuppressive tumor microenvironment. | 1. Analyze Immune Cell Infiltrates: Use flow cytometry to quantify the presence of Tregs and MDSCs in the tumor. An increase in these populations suggests an immunosuppressive environment. 2. Evaluate T-Cell Function: Assess the expression of exhaustion markers (PD-1, TIM-3) on tumor-infiltrating T cells. 3. Combination Therapy: Consider combining AXC-715 with a checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) to overcome T-cell exhaustion. |
| High variability in tumor response across animals. | Inconsistent drug delivery or heterogeneous tumor microenvironments. | 1. Optimize Drug Administration: Ensure consistent intratumoral or systemic administration techniques. For intratumoral injection, ensure the needle is placed in the center of the tumor. 2. Standardize Tumor Models: Use animals of the same age, sex, and genetic background. Ensure consistent tumor cell implantation and monitor tumor growth to start treatment at a uniform tumor volume. 3. Increase Sample Size: A larger cohort of animals may be necessary to achieve statistical significance. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Murine Colon Carcinoma (CT26) | 0.5 | 10.2 | 20.4 |
| Murine Melanoma (B16F10) | 1.2 | 25.8 | 21.5 |
Table 2: Hypothetical Cytokine Profile in the Tumor Microenvironment of AXC-715 Treated Mice
| Cytokine | Sensitive Tumors (pg/mL) | Resistant Tumors (pg/mL) |
| IFN-γ | 1500 ± 250 | 300 ± 75 |
| IL-12 | 800 ± 150 | 150 ± 50 |
| IL-10 | 200 ± 50 | 1000 ± 200 |
| TGF-β | 300 ± 70 | 1200 ± 300 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine Initial IC50: Culture the parental cancer cell line (e.g., CT26) and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Treatment: Treat the parental cells with AXC-715 at a concentration equal to the IC20 for 72 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh medium until they reach 80-90% confluency.
-
Dose Escalation: Gradually increase the concentration of AXC-715 in subsequent treatment cycles (e.g., by 1.5 to 2-fold). Repeat the treatment and recovery steps.
-
Establishment of Resistance: Continue this process for several months until the cells can proliferate in a concentration of AXC-715 that is at least 10-fold higher than the initial IC50.
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, perform further characterization as described in the FAQs.
Protocol 2: Western Blot for TLR7/8 Signaling Pathway
-
Cell Lysis: Lyse sensitive and resistant cells, treated with or without AXC-715, using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MyD88, p-IRAK4, IRAK4, p-NF-κB, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships between resistance mechanisms and outcomes.
Best practices for handling and storing AXC-715 hydrochloride.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of AXC-715 hydrochloride in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] By activating these receptors, it initiates downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[2][3] It is often used in immunology and cancer research, including for the synthesis of antibody-drug conjugates (ADCs).
Q2: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for up to 3 years or at -80°C for longer-term storage. The solid is stable for at least 4 years under proper conditions.[1]
-
In Solvent: Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Ensure the container is sealed and protected from moisture.
Q3: What is the solubility of this compound?
This compound has the following solubility characteristics:
| Solvent | Solubility | Concentration (at 420.81 g/mol ) | Notes |
| DMSO | Sparingly soluble | 1-10 mg/mL (~2.38-23.76 mM) | May require sonication to fully dissolve.[1][5] |
| PBS (pH 7.2) | Soluble | ≥10 mg/mL (≥23.76 mM) |
Q4: What are the primary safety precautions when handling this compound?
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] When handling this compound, it is important to:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Dispose of the compound and any contaminated materials as hazardous waste according to local regulations.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
In Vitro Cell-Based Assays
Problem 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure proper storage of both solid compound and stock solutions as outlined in the FAQs. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause 2: Incorrect Cell Seeding Density.
-
Possible Cause 3: Low or Absent TLR7/TLR8 Expression.
Problem 2: High background signal in reporter assays.
-
Possible Cause 1: Contamination of Cell Culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination, as this can activate TLRs and lead to high background. Use sterile techniques to prevent bacterial or fungal contamination.
-
-
Possible Cause 2: Serum Components.
-
Solution: Some components in fetal bovine serum (FBS) can activate TLRs. Consider heat-inactivating the FBS or using a lower serum concentration during the assay.
-
-
Possible Cause 3: Endotoxin Contamination.
-
Solution: Use endotoxin-free reagents and consumables, as endotoxins can activate TLR4 and potentially lead to non-specific signaling.
-
Problem 3: Evidence of cytotoxicity at higher concentrations.
-
Possible Cause 1: High Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for this compound that induces a response without causing significant cell death.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: If using DMSO to prepare stock solutions, ensure the final concentration in your cell culture media is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Experimental Protocols
NF-κB Activation Reporter Assay in HEK293 Cells
This protocol describes a method for measuring the activation of the NF-κB signaling pathway by this compound in HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB reporter construct.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay medium (e.g., complete growth medium).
-
This compound.
-
DMSO (for stock solution preparation).
-
96-well white, clear-bottom tissue culture plates.
-
Reporter gene assay reagent (e.g., QUANTI-Blue™ for SEAP or ONE-Glo™ Luciferase Assay System).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding:
-
The day before the experiment, harvest and resuspend the cells in complete growth medium.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of medium.[7]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 10 µM).
-
-
Cell Stimulation:
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with assay medium only as an unstimulated control and wells with a known TLR7/8 agonist (e.g., R848) as a positive control.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Detection:
-
After the incubation period, measure the reporter gene activity according to the manufacturer's instructions for your chosen reporter system.
-
For SEAP reporters, this may involve transferring a small aliquot of the cell culture supernatant to a new plate containing the detection reagent.
-
For luciferase reporters, the reagent is typically added directly to the wells.
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells) from all other readings.
-
Normalize the results to the unstimulated control.
-
Plot the reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: TLR7/8 Signaling Pathway activated by this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. abgenex.com [abgenex.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. invivogen.com [invivogen.com]
Cell viability assays for determining AXC-715 hydrochloride cytotoxicity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of AXC-715 hydrochloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to facilitate accurate and reliable results.
I. Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity experiments with this compound, offering step-by-step solutions.
Question: Why am I observing high variability between my replicate wells?
Answer: High variability in replicate wells can obscure the true cytotoxic effect of this compound. Common causes and their solutions are outlined below:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling of cells.
-
-
Pipetting Errors: Inaccurate liquid handling can lead to significant differences between wells.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique. When adding reagents, dispense the liquid below the surface of the medium in each well to ensure proper mixing.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Compound Precipitation: this compound may precipitate at high concentrations in culture medium.
-
Solution: Visually inspect wells for any precipitate under a microscope. If precipitation is observed, consider lowering the final concentration or using a different solvent system (ensuring the solvent itself is not toxic to the cells at the final concentration).[1]
-
Question: My MTT/MTS assay results show very low absorbance values, suggesting low cytotoxicity, but I observe cell death under the microscope. What could be the issue?
Answer: This discrepancy can arise from several factors related to the assay principle and the specific compound.
-
Compound Interference with Tetrazolium Reduction: this compound, like some chemical compounds, may directly interfere with the enzymatic reduction of MTT or MTS, leading to inaccurate readings.[2][3]
-
Solution: Run a cell-free control where this compound is added to the culture medium with the MTT/MTS reagent. If a color change occurs, it indicates direct reduction by the compound. In this case, consider using an alternative assay that does not rely on tetrazolium reduction, such as the LDH release assay.
-
-
Timing of the Assay: Metabolic activity, which is measured by MTT/MTS assays, may persist for a period even after cells are committed to apoptosis.[4]
-
Solution: Perform a time-course experiment to determine the optimal endpoint for measuring cytotoxicity. It's possible that at earlier time points, cells are dying but still metabolically active.
-
-
Low Cell Number: The initial number of cells seeded may be insufficient to generate a strong signal.
-
Solution: Optimize the cell seeding density for your specific cell line to ensure the signal falls within the linear range of the assay.[5]
-
Question: I am observing high background absorbance in my control wells. What is the cause and how can I fix it?
Answer: High background can be caused by contamination, media components, or issues with the assay reagent itself.
-
Microbial Contamination: Bacteria or yeast contamination can reduce the tetrazolium salts, leading to a false-positive signal.
-
Solution: Regularly check cell cultures for contamination. Use aseptic techniques throughout the experiment.
-
-
Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with the absorbance reading of the formazan (B1609692) product.[5]
-
Solution: Use phenol red-free medium during the assay incubation period.
-
-
Spontaneous Reagent Reduction: The MTT or MTS reagent may spontaneously reduce in the absence of cells.
-
Solution: Prepare fresh reagent for each experiment and protect it from light. Include a "media-only" control (no cells) to determine the level of spontaneous reduction and subtract this value from all other readings.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is determining its cytotoxicity important?
A1: this compound is a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[7][8] Determining its cytotoxicity is a critical step in preclinical drug development to understand its safety profile and therapeutic window.
Q2: Which cell viability assay is most suitable for assessing this compound cytotoxicity?
A2: The choice of assay depends on the expected mechanism of cell death. A multi-parametric approach is often recommended.
-
MTT/MTS Assays: Measure metabolic activity and are suitable for assessing cell proliferation and viability.[9][10] However, be mindful of potential compound interference.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis or late-stage apoptosis.[11] This assay is less likely to be affected by direct compound interference.
-
ATP-based Assays: Measure the level of intracellular ATP, which correlates with cell viability as only viable cells can synthesize ATP.[12]
Q3: How should I determine the optimal concentration range for this compound in my experiments?
A3: Start with a broad range of concentrations (e.g., from nanomolar to micromolar) in a preliminary experiment. Based on the initial results, you can then perform a more detailed dose-response curve with a narrower range of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration).
Q4: Can the solvent used to dissolve this compound affect the assay results?
A4: Yes. The most common solvent is dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells.[1] It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) and to include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experimental design.
III. Data Presentation
Summarize your quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: Optimization of Cell Seeding Density
| Cell Line | Assay Type | Seeding Density (cells/well) | Observation | Recommendation |
| HeLa | MTT | 5,000 | Low signal-to-noise ratio | Increase seeding density |
| HeLa | MTT | 10,000 | Optimal signal within linear range | Use 10,000 cells/well |
| HeLa | MTT | 25,000 | Signal saturation | Decrease seeding density |
| A549 | LDH | 10,000 | High spontaneous LDH release | Increase seeding density |
| A549 | LDH | 20,000 | Low spontaneous release, good dynamic range | Use 20,000 cells/well |
Table 2: this compound IC50 Values in Different Cell Lines (72h treatment)
| Cell Line | Assay Type | IC50 (µM) | Standard Deviation |
| MCF-7 | MTT | 15.2 | ± 1.8 |
| MCF-7 | LDH | 18.5 | ± 2.1 |
| HepG2 | MTT | 25.8 | ± 3.5 |
| HepG2 | LDH | 29.1 | ± 4.2 |
IV. Experimental Protocols
Protocol 1: MTT Cell Viability Assay[7][11][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: MTS Cell Viability Assay[7][11][16]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: LDH Release Assay[17][18][19]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.
V. Visualizations
Caption: General experimental workflow for determining this compound cytotoxicity.
Caption: Troubleshooting workflow for high replicate variability.
Caption: Principles of common cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Validation & Comparative
Comparative Efficacy of AXC-715 Hydrochloride and Other TLR Agonists: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of AXC-715 hydrochloride with other well-established Toll-like receptor (TLR) agonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these immunomodulatory agents.
Introduction to TLR Agonists and this compound
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs trigger signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. TLR agonists, which mimic these natural ligands, are of significant interest as vaccine adjuvants and cancer immunotherapies.
This compound is a synthetic small molecule that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Its activation of these endosomal receptors, which recognize single-stranded RNA, stimulates a robust immune response, making it a candidate for various therapeutic applications, including its use in antibody-adjuvant immunoconjugates. This guide compares its efficacy against other notable TLR agonists, including the dual TLR7/8 agonist Resiquimod (R848) and the selective TLR7 agonist Imiquimod.
Mechanism of Action: TLR7/8 Signaling
This compound, along with other imidazoquinoline-based TLR7/8 agonists, activates immune cells through the MyD88-dependent signaling pathway. This pathway is initiated upon agonist binding to TLR7 or TLR8 within the endosomal compartment of immune cells such as dendritic cells (DCs), monocytes, and B cells. Activation leads to the recruitment of the adaptor protein MyD88, initiating a cascade that results in the activation of transcription factors like NF-κB and IRF7. This, in turn, drives the expression of various pro-inflammatory cytokines, chemokines, and type I interferons.
Comparative Efficacy Data
The efficacy of TLR agonists can be evaluated by their ability to activate TLRs, induce cytokine production, and stimulate immune cells. The following tables summarize available quantitative data.
Table 1: In Vitro TLR Activation
This table presents the half-maximal effective concentration (EC50) values for TLR activation by various agonists in cell-based assays. Lower EC50 values indicate higher potency.
| Agonist | Target TLR | EC50 (µM) | Cell Line |
| AXC-715 HCl | Human TLR7 | 0.643 | HEK293 |
| Human TLR8 | 1.6 | HEK293 | |
| Resiquimod (R848) | Human TLR7 | ~0.3-0.7 | HEK293 |
| Human TLR8 | ~0.5-1.5 | HEK293 | |
| Imiquimod | Human TLR7 | ~5-10 | HEK293 |
| Human TLR8 | Inactive | HEK293 |
Note: Data for Resiquimod and Imiquimod are compiled from various literature sources and may vary based on experimental conditions. Direct head-to-head comparative studies with this compound are not widely available in published literature.
Table 2: Cytokine Induction in Human PBMCs
This table outlines the characteristic cytokine profiles induced by different TLR agonists in human peripheral blood mononuclear cells (PBMCs). While direct quantitative comparisons for AXC-715 are limited, the table reflects the general potency and cytokine bias of each agonist class. TLR7 agonists are known to be potent inducers of IFN-α from plasmacytoid dendritic cells (pDCs), whereas TLR8 agonists are more effective at stimulating monocytes and myeloid DCs to produce pro-inflammatory cytokines like TNF-α and IL-12.[1][2][3]
| Agonist | Target | Key Cytokines Induced | Potency/Notes |
| AXC-715 HCl | TLR7/8 | TNF-α, IL-6, IFN-α | Quantitative data from direct comparative studies in PBMCs is not publicly available. As a dual agonist, a mixed cytokine profile is expected. |
| Resiquimod (R848) | TLR7/8 | TNF-α, IL-12, IFN-α, IL-6 | Potent inducer of a broad range of cytokines. |
| Imiquimod | TLR7 | IFN-α, TNF-α, IL-6 | Strong inducer of IFN-α; less potent for TNF-α and IL-12 compared to TLR8 agonists.[4] |
| Motolimod (VTX-2337) | TLR8 | TNF-α, IL-12, IL-6 | Selective for pro-inflammatory cytokine induction from myeloid cells.[5][6][7] |
Table 3: Immune Cell Activation
Activation of antigen-presenting cells (APCs) like dendritic cells is a critical function of TLR agonists. This is often measured by the upregulation of co-stimulatory molecules such as CD80 and CD86.
| Agonist | Cell Type | Activation Markers | Observed Effect |
| AXC-715 HCl | Human myeloid APCs | Not specified | Causes stimulation. |
| Resiquimod (R848) | Dendritic Cells, Monocytes | CD80, CD86, CD40 | Strong upregulation of co-stimulatory molecules. |
| Imiquimod | Plasmacytoid DCs, Monocytes | CD80, CD86 | Upregulation of co-stimulatory molecules. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate TLR agonist efficacy.
Protocol 1: In Vitro Cytokine Production by Human PBMCs
This protocol outlines the stimulation of human PBMCs with TLR agonists and the subsequent measurement of cytokine production by ELISA.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend them in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Plate the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 200 µL of medium.
-
Stimulation: Add this compound and other TLR agonists at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IFN-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Dendritic Cell Activation by Flow Cytometry
This protocol describes how to assess the activation of monocyte-derived dendritic cells (mo-DCs) by measuring the surface expression of co-stimulatory molecules.
Methodology:
-
mo-DC Generation: Isolate CD14+ monocytes from PBMCs and culture them for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature mo-DCs.
-
Stimulation: Harvest the immature mo-DCs and re-plate them. Stimulate the cells with TLR agonists (e.g., 1 µM AXC-715 HCl, 1 µM R848) for 24-48 hours.
-
Cell Staining:
-
Harvest the stimulated cells and wash them with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.
-
Stain the cells with fluorochrome-conjugated antibodies specific for DC markers (e.g., CD11c) and activation markers (e.g., CD80, CD86, HLA-DR) for 30 minutes at 4°C in the dark.
-
Include isotype control antibodies for each fluorochrome to set negative gates.
-
-
Data Acquisition: Wash the cells twice with FACS buffer and resuspend them in a suitable volume for analysis. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the CD11c+ DC population and quantify the percentage of cells expressing CD80 and CD86, as well as the mean fluorescence intensity (MFI) for each marker.
Conclusion
This compound is a potent dual TLR7 and TLR8 agonist. Based on its receptor activation profile, it is expected to induce a broad immune response characterized by the production of both type I interferons and pro-inflammatory cytokines, leading to the activation of various immune cell types. While direct, quantitative comparisons with other TLR agonists in peer-reviewed literature are limited, the data presented in this guide provides a framework for its potential efficacy relative to established compounds like Resiquimod and Imiquimod. The provided protocols offer standardized methods for researchers to conduct their own comparative efficacy studies to further elucidate the immunomodulatory profile of this compound.
References
- 1. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. dynavax.com [dynavax.com]
- 7. researchgate.net [researchgate.net]
Imiquimod vs. AXC-715 Hydrochloride: A Comparative Analysis for Skin Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Imiquimod and AXC-715 hydrochloride, two Toll-like receptor (TLR) agonists with applications in cancer immunotherapy. While Imiquimod is an established treatment for various skin cancers, this compound is a newer investigational compound. This document synthesizes the available preclinical and clinical data to facilitate an objective evaluation of their potential in skin cancer models.
At a Glance: Key Differences
| Feature | Imiquimod | This compound |
| Target | TLR7 and TLR8 agonist.[1] | TLR7 and TLR8 dual agonist.[2][3] |
| Approval Status | FDA-approved for actinic keratosis, superficial basal cell carcinoma, and external genital warts.[4] | Investigational compound; not approved for clinical use. |
| Primary Application in Skin Cancer | Topical treatment for various non-melanoma and in some cases, melanoma skin cancers.[1][4] | Preclinical research suggests potential as an anti-tumor agent.[2][3] |
| Mechanism of Action | Induces innate and adaptive immune responses through TLR7/8 activation, leading to cytokine production and immune cell infiltration.[1][5] | Activates TLR7 and TLR8, leading to stimulation of human myeloid antigen-presenting cells (APCs).[2][3] |
Mechanism of Action: A Tale of Two Agonists
Both Imiquimod and this compound exert their anti-tumor effects by activating the innate immune system through Toll-like receptors 7 and 8 (TLR7/8).[1][2][3] These receptors are crucial in recognizing pathogen-associated molecular patterns, and their activation triggers a downstream signaling cascade that bridges innate and adaptive immunity.[6]
Imiquimod 's mechanism is well-documented. Upon topical application, it stimulates various immune cells, including plasmacytoid dendritic cells (pDCs), macrophages, and Langerhans cells.[1] This leads to the secretion of pro-inflammatory cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-12, IL-23).[1] This cytokine milieu promotes the activation and infiltration of T cells, including Th1, Th17, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, ultimately leading to tumor cell destruction.[1][7]
This compound is also a dual agonist of TLR7 and TLR8.[2][3] In vitro studies have shown its ability to activate human TLR7 and TLR8 with EC50 values of 0.643 μM and 1.6 μM, respectively.[2][3] This activation leads to the stimulation of human myeloid APCs.[2][3] While the downstream effects in skin cancer models are not yet fully elucidated, it is anticipated to follow a similar pathway to other TLR7/8 agonists, inducing a robust anti-tumor immune response.[6]
Caption: Simplified signaling pathway of TLR7/8 agonists in an immune cell.
Preclinical Data in Skin Cancer Models
Direct comparative preclinical studies between Imiquimod and this compound in skin cancer models are not publicly available. The following tables summarize the available data for each compound from separate studies.
Imiquimod: Preclinical Efficacy
| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |
| K5.Stat3C transgenic mice | UVB-induced Squamous Cell Carcinoma (SCC) | Topical application of Imiquimod cream | Attenuated UVB-induced epidermal dysplasia and inhibited SCC growth. Increased infiltration of T cells (Th1, Th17, CD8+) and plasmacytoid dendritic cells at the tumor site. Upregulation of IL-12/23p40, IL-12p35, IL-23p19, IL-17A, and IFN-γ mRNAs. | [1] |
| C57BL/6 mice with B16 melanoma | Topical Imiquimod application | Reduced Treg cell-related chemokine mRNA expression and increased granzyme B and perforin (B1180081) within tumors. Decreased Tregs and boosted CD8+ cells in the tumor microenvironment. | [7] |
This compound: Preclinical Efficacy
| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |
| HCC1954 xenograft mouse model | Breast Cancer (Not a skin cancer model) | 5 mg/kg, intraperitoneal injection, every 5 days for 6 doses | Inhibited tumor growth. Increased infiltration of myeloid APCs and CD8+ T cells in the tumor. Induced immune memory. | [2][3] |
Note: The data for this compound is from a breast cancer xenograft model and may not be directly translatable to skin cancer models. Further research is needed to evaluate its efficacy in relevant skin cancer models.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research.
Imiquimod: In Vivo Experimental Protocol (UVB-induced SCC model)
Caption: Workflow for Imiquimod study in a mouse model of SCC.
Methodology:
-
Animal Model: K5.Stat3C transgenic mice, which are prone to developing skin cancer, were used.[1]
-
Tumor Induction: Mice were subjected to UVB irradiation to induce the development of squamous cell carcinomas.[1]
-
Treatment: Once carcinomas were established, mice received topical treatment with Imiquimod cream on the tumors.[1] A control group of mice with tumors remained untreated.[1]
-
Endpoint Analysis: Tumor growth was monitored and measured.[1] At the end of the study, tumor tissues were collected for immunohistochemical analysis to identify infiltrating immune cells and for mRNA analysis to quantify cytokine levels.[1]
This compound: In Vivo Experimental Protocol (Xenograft Model)
Caption: Workflow for this compound study in a xenograft model.
Methodology:
-
Cell Line and Animal Model: HCC1954 human breast cancer cells were used to establish xenograft tumors in mice.[2][3]
-
Treatment: Mice with established tumors were treated with intraperitoneal injections of this compound at a dose of 5 mg/kg every 5 days for a total of 6 doses.[2][3]
Conclusion
Imiquimod is a well-established topical immunotherapy for various skin cancers with a clearly defined mechanism of action and a wealth of preclinical and clinical data. This compound is a promising newer TLR7/8 agonist with demonstrated preclinical anti-tumor activity. However, the current data for this compound is limited and not yet in a skin cancer-specific model.
For researchers and drug development professionals, Imiquimod serves as a benchmark for topical TLR agonist therapy in skin cancer. Future studies on this compound should focus on its efficacy in relevant orthotopic or genetically engineered skin cancer models to better understand its potential as a novel therapeutic agent in this setting. Direct comparative studies will be essential to determine the relative potency and potential advantages of this compound over existing treatments like Imiquimod.
References
- 1. Imiquimod attenuates the growth of UVB-induced SCC in mice through Th1/Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Toll-Like Receptors and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments [mdpi.com]
- 7. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
Validating the In Vitro Efficacy of AXC-715 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the synthesized Toll-like receptor (TLR) 7 and 8 agonist, AXC-715 hydrochloride, with other well-established TLR7/8 agonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as an immunomodulatory agent.
Comparative In Vitro Activity of TLR7/8 Agonists
The in vitro potency of this compound was assessed by its ability to activate human TLR7 (hTLR7) and human TLR8 (hTLR8) and induce the secretion of key cytokines from human peripheral blood mononuclear cells (PBMCs). The following tables summarize the quantitative data, comparing this compound to the widely used TLR7/8 agonist R848 and the TLR7-specific agonist imiquimod.
Table 1: Comparative Potency (EC50 in µM) on Human TLR7 and TLR8
| Compound | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |
| This compound | 0.643 [1] | 1.6 [1] |
| R848 (Resiquimod) | Dual TLR7/8 Agonist | Dual TLR7/8 Agonist |
| Imiquimod | TLR7-specific agonist | No significant activity |
Note: Specific EC50 values for R848 and Imiquimod on TLR7 and TLR8 can vary between studies and assay conditions. R848 is a known potent dual agonist, while Imiquimod is primarily selective for TLR7.
Table 2: Comparative In Vitro Cytokine Induction in Human PBMCs
| Compound | Key Cytokines Induced | Predominant T-helper Response Skewing |
| This compound | Pro-inflammatory cytokines and Type I Interferons | Th1 |
| R848 (Resiquimod) | Robust induction of IFN-α, TNF-α, IL-12 | Strong Th1 |
| Imiquimod | Predominantly IFN-α | Th1 |
Note: Dual TLR7/8 agonists like AXC-715 and R848 are generally more effective at inducing a broad range of pro-inflammatory cytokines compared to TLR7-specific agonists.[2]
Experimental Protocols
In Vitro TLR7/8 Activation Assay
This protocol details the methodology to determine the potency of TLR agonists in activating TLR7 and TLR8.
Objective: To measure the half-maximal effective concentration (EC50) of test compounds on human TLR7 and TLR8.
Methodology:
-
Cell Culture: HEK-293 cells stably transfected with either human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Seed the HEK-TLR7 or HEK-TLR8 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., this compound, R848) in assay medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
SEAP Reporter Assay:
-
After incubation, collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a commercially available SEAP reporter gene assay kit.
-
Determine the EC50 values by plotting the SEAP activity against the compound concentration and fitting the data to a four-parameter logistic equation.
-
In Vitro Cytokine Release Assay in Human PBMCs
This protocol outlines the procedure for measuring cytokine induction by TLR agonists in primary human immune cells.
Objective: To quantify the release of pro-inflammatory cytokines and interferons from human PBMCs upon stimulation with test compounds.
Methodology:
-
PBMC Isolation: Isolate human PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/well.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS for TLR4).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.[3]
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plates and collect the cell-free supernatant.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Analyze the data to determine the dose-dependent effect of the compounds on cytokine production.
-
Visualizations
Signaling Pathway of TLR7/8 Activation
The following diagram illustrates the signaling cascade initiated upon the activation of TLR7 and TLR8.
References
Head-to-head comparison of TLR7 and TLR8 activation by AXC-715 hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activation of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) by AXC-715 hydrochloride, a known dual agonist.[1][2][3] The information presented herein is supported by experimental data and includes detailed methodologies for the key experiments cited.
Quantitative Data Summary: Potency of this compound on hTLR7 and hTLR8
This compound has been demonstrated to activate both human TLR7 (hTLR7) and human TLR8 (hTLR8). The following table summarizes the half-maximal effective concentration (EC50) values for this compound on these two receptors. The data indicates a higher potency for hTLR7.
| Receptor | EC50 (µM) |
| Human TLR7 (hTLR7) | 0.643[1] |
| Human TLR8 (hTLR8) | 1.6[1] |
TLR7 and TLR8 Signaling Pathway
Both TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA).[4] Upon ligand binding, they initiate a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88)-dependent pathway.[4] This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and type I interferons.[4][5]
References
Benchmarking AXC-715 Hydrochloride: A Comparative Guide to Cancer Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AXC-715 hydrochloride with other leading cancer immunotherapies. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to facilitate an objective evaluation of these promising therapeutic agents.
Mechanism of Action: this compound
This compound is a potent, synthetic dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, primarily expressed on immune cells such as dendritic cells (DCs), macrophages, and B cells. Upon activation by this compound, TLR7 and TLR8 initiate a downstream signaling cascade, leading to the activation of myeloid cells and the production of pro-inflammatory cytokines and chemokines. This robust activation of the innate immune system bridges to an enhanced adaptive anti-tumor response, characterized by increased infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.
Below is a diagram illustrating the TLR7/8 signaling pathway activated by this compound.
References
Literature review of AXC-715 hydrochloride's effectiveness in different cancers.
For Researchers, Scientists, and Drug Development Professionals
AXC-715 hydrochloride, also known as T785 hydrochloride, is an investigational small molecule that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As components of the innate immune system, TLR7 and TLR8 are crucial in the recognition of single-stranded RNA viruses and synthetic ligands, triggering a cascade of immune responses. The activation of these receptors by this compound is being explored as a potential therapeutic strategy to enhance the body's anti-tumor immunity. This review synthesizes the currently available preclinical data on the effectiveness of this compound in various cancer models and compares its potential with existing treatment modalities.
Mechanism of Action: Stimulating an Anti-Tumor Immune Response
This compound's primary mechanism of action involves the activation of TLR7 and TLR8, which are predominantly expressed on immune cells such as dendritic cells (DCs), macrophages, and B cells. This activation initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). These signaling molecules play a pivotal role in bridging the innate and adaptive immune systems, leading to the maturation and activation of antigen-presenting cells (APCs), enhanced natural killer (NK) cell cytotoxicity, and the priming and proliferation of tumor-specific CD8+ T cells.[1][2]
Preclinical Efficacy of this compound
The available preclinical data on this compound is currently limited, with published studies primarily focusing on its in vitro activity and in vivo efficacy in a single tumor model.
In Vitro Activity
This compound has been shown to activate human TLR7 (hTLR7) and TLR8 (hTLR8) with EC50 values of 0.643 μM and 1.6 μM, respectively, in cell-based assays.[1][2] This activation leads to the stimulation of human myeloid antigen-presenting cells.[1][2]
Table 1: In Vitro Activity of this compound
| Receptor | EC50 (μM) | Cell Type |
| hTLR7 | 0.643 | Not Specified |
| hTLR8 | 1.6 | Not Specified |
Data sourced from MedchemExpress product information.[1][2]
In Vivo Efficacy in a Breast Cancer Xenograft Model
In a preclinical study, this compound demonstrated anti-tumor activity in a mouse xenograft model using the HCC1954 human breast cancer cell line. Intraperitoneal administration of this compound at a dose of 5 mg/kg every 5 days for 6 doses resulted in the inhibition of tumor growth.[1][2] Furthermore, the treatment was associated with an increased infiltration of myeloid APCs and CD8+ T cells within the tumor microenvironment, suggesting the induction of an anti-tumor immune response and the generation of immune memory.[1][2]
Table 2: In Vivo Efficacy of this compound in HCC1954 Xenograft Model
| Cancer Model | Treatment | Dosing Schedule | Outcome |
| HCC1954 Breast Cancer Xenograft | This compound | 5 mg/kg, i.p., every 5 days for 6 doses | Inhibited tumor growth, increased infiltration of myeloid APCs and CD8+ T cells.[1][2] |
Comparison with Alternative Cancer Therapies
A direct comparison of this compound with standard-of-care or other investigational therapies is challenging due to the limited scope of publicly available data. However, based on its mechanism of action as a TLR7/8 agonist, a conceptual comparison can be made with other immunotherapies.
Comparison with Immune Checkpoint Inhibitors in Melanoma
The current standard of care for advanced melanoma often involves immune checkpoint inhibitors (ICIs) that target CTLA-4 and PD-1. These agents work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack tumor cells.
Table 3: Conceptual Comparison of this compound with Standard Immunotherapies in Melanoma
| Therapy | Mechanism of Action | Reported Efficacy in Advanced Melanoma |
| This compound | TLR7/8 Agonist: Activates innate immunity, leading to downstream adaptive immune responses. | Data not available for melanoma. |
| Ipilimumab (Anti-CTLA-4) | Blocks the inhibitory signal of CTLA-4, enhancing T cell activation and proliferation. | Objective response rates of ~10-20% as monotherapy. |
| Nivolumab/Pembrolizumab (Anti-PD-1) | Blocks the interaction between PD-1 on T cells and PD-L1/L2 on tumor cells, restoring T cell effector function. | Objective response rates of ~30-40% as monotherapy. |
| Combination (Ipilimumab + Nivolumab) | Dual checkpoint blockade, targeting both T cell priming and effector phases. | Objective response rates of ~50-60%. |
The distinct mechanism of this compound, which actively stimulates the innate immune system, suggests a potential for synergistic effects when used in combination with ICIs. The recruitment and activation of APCs and T cells by this compound could potentially enhance the efficacy of checkpoint inhibitors by increasing the pool of tumor-reactive T cells.
Comparison with Standard of Care in Breast Cancer
The treatment landscape for breast cancer is diverse and depends on the subtype (e.g., hormone receptor-positive, HER2-positive, triple-negative). For triple-negative breast cancer (TNBC), where the HCC1954 cell line originates, the standard of care often includes chemotherapy and, more recently, the addition of immunotherapy (e.g., pembrolizumab) for PD-L1 positive tumors.
Table 4: Conceptual Comparison of this compound with Standard Therapies in Triple-Negative Breast Cancer
| Therapy | Mechanism of Action | General Efficacy in TNBC |
| This compound | TLR7/8 Agonist: Activates innate and adaptive immunity. | Demonstrated tumor growth inhibition in a TNBC xenograft model (HCC1954).[1][2] |
| Chemotherapy (e.g., Paclitaxel, Carboplatin) | Cytotoxic agents that induce cancer cell death. | Standard first-line treatment, response rates vary. |
| Pembrolizumab (Anti-PD-1) | Immune checkpoint inhibitor. | Approved in combination with chemotherapy for PD-L1 positive TNBC. |
The ability of this compound to modulate the tumor microenvironment by increasing immune cell infiltration could be particularly beneficial in "cold" tumors with low immune cell presence, potentially sensitizing them to other immunotherapies.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not extensively published. However, based on standard methodologies for evaluating TLR agonists, the following represents a general workflow.
In Vitro TLR7/8 Reporter Assay (General Protocol)
-
Cell Culture: HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a control compound.
-
Incubation: Plates are incubated for 18-24 hours to allow for TLR activation and reporter gene expression.
-
Signal Detection: The reporter gene product in the cell supernatant is quantified using a colorimetric or chemiluminescent substrate.
-
Data Analysis: EC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Model (General Protocol)
-
Cell Culture: Human cancer cells (e.g., HCC1954) are cultured in appropriate media.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound or a vehicle control is administered to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors and other tissues (e.g., spleen) are collected for analysis, such as immunohistochemistry or flow cytometry, to assess immune cell infiltration.
Conclusion and Future Directions
This compound, as a dual TLR7/8 agonist, represents a promising immuno-oncology agent. The limited available data demonstrates its ability to activate innate immune cells and inhibit tumor growth in a preclinical breast cancer model. Its mechanism of action suggests potential for broader application across different cancer types and in combination with other immunotherapies, particularly immune checkpoint inhibitors.
However, a comprehensive understanding of its efficacy requires further investigation. Future preclinical studies should focus on:
-
Evaluating efficacy in a wider range of cancer models: Including syngeneic mouse models with intact immune systems to better recapitulate the tumor-immune interplay.
-
In-depth analysis of the tumor microenvironment: To further elucidate the changes in immune cell populations and their activation status following treatment.
-
Combination studies: To explore synergistic effects with standard-of-care therapies, including chemotherapy, targeted therapy, and other immunotherapies.
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing schedules and routes of administration.
The successful completion of such studies will be crucial to determine the full therapeutic potential of this compound and to guide its clinical development for the treatment of various cancers.
References
Safety Operating Guide
Prudent Disposal of AXC-715 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of AXC-715 hydrochloride, a TLR7/TLR8 dual agonist used in immunological research. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Safety and Hazard Profile
This compound, also known as T785, requires careful handling due to its potential hazards. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate significant risks.[1] To ensure a high standard of safety, it is prudent to manage this compound as a hazardous substance.
One supplier, DC Chemicals, classifies AXC-715 trihydrochloride with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute aquatic toxicity (Category 1): Very toxic to aquatic life.[2]
-
Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Given the potential for acute oral toxicity and significant environmental harm, all personnel must use appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves, when handling this compound.
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[1] Place the contaminated absorbent material into the designated hazardous waste container. Do not pour solutions down the drain.
-
Contaminated Labware: Dispose of all single-use labware (e.g., pipette tips, tubes) that has come into contact with this compound in the same hazardous waste container.
2. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have been in contact with this compound.
-
Use alcohol to scrub the surfaces and equipment thoroughly.[1]
-
Collect all materials used for decontamination (e.g., wipes, paper towels) and dispose of them as hazardous waste.
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[2]
-
Ensure that all disposal activities are conducted in strict accordance with all applicable country, federal, state, and local regulations.[1]
Experimental Context: TLR7/TLR8 Agonist
This compound is a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3][4] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and triggering an immune response. In a research context, AXC-715 is used to stimulate these pathways, for example, in the synthesis of antibody-adjuvant immunoconjugates for cancer therapy research.[3][4]
The activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of other immune cells. Understanding this pathway is crucial for interpreting experimental results and for appreciating the compound's biological significance.
Caption: TLR7/8 signaling pathway initiated by AXC-715.
By adhering to these rigorous disposal procedures and understanding the experimental context, laboratories can ensure a safe working environment and contribute to the responsible advancement of scientific research.
References
Personal protective equipment for handling AXC-715 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of AXC-715 hydrochloride, a TLR7/TLR8 dual agonist used in immunological research. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards. One safety data sheet classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another indicates it is not a hazardous substance[2]. Given this discrepancy, it is imperative to handle the compound with a high degree of caution. The following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes and accidental contact[2][3]. |
| Hand Protection | Nitrile gloves. For prolonged contact, consider double-gloving. | Provides a barrier against skin contact. Always inspect gloves for integrity before use[3]. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects against spills and splashes[3]. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Avoid inhalation of the compound[2]. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects[3]. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation[2].
-
Ensure an eyewash station and safety shower are readily accessible[2].
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, weigh the necessary amount in a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use: When using the product, avoid eating, drinking, or smoking[1].
-
Storage: Store this compound in a tightly sealed container. For long-term storage, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable. Ensure it is stored away from moisture[4][5].
Emergency Procedures
| Situation | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth[1]. Do NOT induce vomiting[2]. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention[1][2]. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with plenty of water. If irritation persists, seek medical attention[2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[2]. |
Disposal Plan
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves, bench paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal facility[1]. Avoid release to the environment[1].
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
